Vernolide
Descripción
Propiedades
Fórmula molecular |
C19H22O7 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
[(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O7/c1-9(2)16(20)25-13-7-19-14(26-19)5-4-11(8-23-18(19)22)6-12-15(13)10(3)17(21)24-12/h6,12-15,18,22H,1,3-5,7-8H2,2H3/b11-6-/t12-,13+,14-,15+,18-,19-/m1/s1 |
Clave InChI |
ZGXVZQZFVYSUDU-ULYHCOEVSA-N |
SMILES isomérico |
CC(=C)C(=O)O[C@H]1C[C@]23[C@H](O2)CC/C(=C/[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO[C@H]3O |
SMILES canónico |
CC(=C)C(=O)OC1CC23C(O2)CCC(=CC4C1C(=C)C(=O)O4)COC3O |
Sinónimos |
vernolide |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Vernolide from Vernonia amygdalina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Vernolide, a significant bioactive sesquiterpene lactone derived from the leaves of Vernonia amygdalina. This document details the experimental protocols for extraction and purification, presents quantitative data, and illustrates the molecular signaling pathways modulated by this compound.
Introduction
Vernonia amygdalina, commonly known as bitter leaf, has a long history in traditional African medicine for treating a variety of ailments. Phytochemical analyses have revealed a rich composition of bioactive compounds, with sesquiterpene lactones like this compound and Vernodalol being of significant scientific interest.[1][2] These compounds have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5] This guide focuses on the technical aspects of isolating this compound and understanding its mechanism of action.
Extraction and Isolation of this compound
The isolation of this compound from Vernonia amygdalina is a multi-step process involving solvent extraction followed by chromatographic purification. The general workflow is outlined below.
General Experimental Workflow
The isolation process begins with the preparation of the plant material, followed by extraction to obtain a crude extract. This extract is then subjected to chromatographic techniques to isolate the pure compound.
Detailed Experimental Protocols
The following protocols are a synthesis of methodologies reported in the literature for the extraction and isolation of sesquiterpene lactones from Vernonia amygdalina.
Protocol 1: Plant Material Preparation and Extraction
-
Preparation: Fresh leaves of Vernonia amygdalina are washed and air-dried in the shade for several days until brittle. The dried leaves are then pulverized into a fine powder using a mechanical grinder.
-
Extraction (Maceration):
-
A known quantity of the powdered leaves (e.g., 500 g) is macerated in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) at room temperature for 24-72 hours with occasional agitation.[6]
-
The mixture is then filtered using Whatman No. 1 filter paper.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
-
-
Extraction (Soxhlet):
-
A known quantity of the powdered leaves (e.g., 100 g) is placed in a thimble and extracted with a solvent such as 60% (v/v) ethanol (B145695) in a Soxhlet apparatus for approximately 4 hours.[7]
-
The resulting extract is concentrated using a rotary evaporator.
-
Protocol 2: Chromatographic Isolation and Purification of this compound
-
Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient starts with 100% n-hexane and gradually introduces a more polar solvent like ethyl acetate, followed by mixtures of chloroform and methanol.[5][8]
-
Elution Gradient Example:
-
100% n-hexane
-
n-hexane : Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate : Methanol mixtures (e.g., 9:1, 8:2 v/v)
-
100% Methanol
-
-
-
Fraction Collection: Eluted fractions of a defined volume (e.g., 100 mL each) are collected sequentially.[5]
-
Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. A suitable developing solvent system is 80% chloroform and 20% methanol.[9] The spots can be visualized under UV light or by staining.
-
Pooling and Crystallization: Fractions showing a single spot corresponding to this compound are pooled together and concentrated. The pure compound can be obtained by crystallization from a suitable solvent, such as methanol.[9]
Quantitative Data
The yield of crude extract and the content of sesquiterpene lactones can vary depending on the plant source, geographical location, and the extraction method employed.
| Plant Part | Extraction Method | Solvent | Crude Extract Yield (% w/w) | Reference |
| Leaves | Maceration | Ethanol | 21.16 | [10] |
| Leaves | Maceration | Ethyl Acetate | 12.19 | [10] |
| Flowers | Successive Maceration | Hexane | 0.4 | [5] |
| Flowers | Successive Maceration | Chloroform | 1.78 | [5] |
| Flowers | Successive Maceration | Acetone | 1.91 | [5] |
Molecular Signaling Pathways of this compound
This compound and related sesquiterpene lactones from Vernonia amygdalina have been shown to exert their biological effects, particularly their anticancer activities, by modulating several key signaling pathways.
Anticancer Signaling Pathways
This compound's anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis. This is achieved through the modulation of multiple signaling cascades.[3][11]
The antiproliferative and antimetastatic activities of this compound are linked to the inhibition of key signaling molecules such as extracellular signal-regulated kinases (ERK1/2), signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB).[3][11] The inhibition of NF-κB can lead to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.
This compound also induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3, which are key executioners of the apoptotic cascade.[3][11]
Conclusion
This compound, a sesquiterpene lactone isolated from Vernonia amygdalina, holds significant promise as a therapeutic agent due to its potent biological activities. The methodologies for its extraction and isolation are well-established, relying on conventional solvent extraction and chromatographic techniques. A deeper understanding of its molecular mechanisms of action, particularly its influence on critical signaling pathways, will be instrumental in its future development as a pharmaceutical lead compound. This guide provides a foundational resource for researchers dedicated to exploring the therapeutic potential of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antioxidant Compounds from the Flower Extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Isolation, characterization and anti-inflammatory activity of compounds from the Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Vernolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolide is a naturally occurring sesquiterpene lactone that has garnered significant interest within the scientific community due to its diverse pharmacological properties. Isolated from various plant species, most notably from the genus Vernonia, this bioactive compound has demonstrated potent antioxidant, antibacterial, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex sesquiterpene lactone with the molecular formula C₁₉H₂₂O₇.[1][2] Its chemical structure is characterized by a germacrane-type sesquiterpene skeleton containing an α-methylene-γ-lactone group, which is crucial for its biological activity. It is important to distinguish this compound from its related compounds, this compound A and this compound B, which possess different molecular formulas and substituent groups.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₂O₇ | [1][2] |
| Molecular Weight | 362.4 g/mol | [1] |
| IUPAC Name | [(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.0¹,¹³.0⁴,⁸]heptadec-9-en-3-yl] 2-methylprop-2-enoate | [1] |
| Melting Point | 176–177 °C | [3] |
| Appearance | White needle-like crystals | [3] |
Spectral Data Summary
| Technique | Key Observations | Reference(s) |
| ¹H-NMR (300 MHz, CD₃OD) | Signals corresponding to the sesquiterpene backbone and the methacrylate (B99206) moiety. | [3] |
| ¹³C-NMR (CD₃OD) | Resonances confirming the 19 carbon atoms of the structure. | [3] |
| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z 385 [M+Na]⁺. | [3] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its mechanism of action often involves the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Anticancer Activity
This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated through the regulation of multiple signaling pathways, including the NF-κB and MAPK/ERK pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, inflammation, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been found to suppress the NF-κB signaling cascade.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also common in cancer. This compound has been observed to modulate the MAPK/ERK pathway, contributing to its anticancer effects.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is believed to contribute to its overall therapeutic effects by mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Antibacterial Activity
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
The following protocol describes a general procedure for the extraction and chromatographic purification of this compound from plant material.
References
An In-depth Technical Guide on the Natural Sources of Vernolide and Related Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. This compound, along with its related compounds like vernodaline and vernodalol (B1199425), is a prominent member of this class, specifically the elemanolide type.[1] These compounds are of significant interest to the scientific community due to their wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] The therapeutic potential of these molecules is often attributed to the α-methylene-γ-lactone group, a reactive Michael acceptor that can interact with biological nucleophiles such as cysteine residues in proteins.[1][4] This guide provides a comprehensive overview of the natural sources of this compound and its analogues, their mechanisms of action, and detailed experimental protocols for their isolation, characterization, and evaluation.
Primary Natural Sources
This compound and its related sesquiterpene lactones are predominantly found in plants belonging to the Asteraceae (or Compositae) family, particularly within the genus Vernonia.[3][5][6][7] This genus comprises approximately 1,000 species of herbs and shrubs.[3][6] Vernonia amygdalina, commonly known as bitter leaf, is perhaps the most studied source and is widely used in traditional medicine across Africa for various ailments.[3][7]
Other notable species from which these compounds have been isolated include Vernonia cinerea and Vernonia colorata.[4][8][9] The leaves are typically the primary plant part used for extraction, although the compounds can also be found in flowers and roots.[10][11][12]
Table 1: Key Natural Sources of this compound and Related Sesquiterpenes
| Compound | Plant Species | Family | Primary Plant Part | Reference(s) |
|---|---|---|---|---|
| This compound | Vernonia amygdalina | Asteraceae | Leaves, Flowers | [10][11][13][14] |
| Vernonia cinerea | Asteraceae | Whole Plant | [4][15] | |
| Vernonia colorata | Asteraceae | Leaves | [8][9] | |
| Vernodalol | Vernonia amygdalina | Asteraceae | Leaves | [10][13][14][16] |
| Vernodalin | Vernonia amygdalina | Asteraceae | Leaves | [1][17] |
| Vernonia colorata | Asteraceae | Leaves | [8][9] | |
| Vernomygdin | Vernonia amygdalina | Asteraceae | Leaves | [18] |
| Hydroxythis compound | Vernonia amygdalina | Asteraceae | Leaves | [5][17] |
| Vernodalinol | Vernonia amygdalina | Asteraceae | Leaves | [7] |
| 11β,13-Dihydrothis compound | Vernonia colorata | Asteraceae | Leaves |[8] |
Biological Activities and Mechanisms of Action
This compound and its analogues exhibit a spectrum of biological activities, with their anticancer properties being the most extensively investigated. The mechanism of action is multifaceted, often involving the modulation of key cellular signaling pathways that control cell proliferation, apoptosis, and inflammation.
Anticancer Activity
The cytotoxicity of this compound is linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and metastasis.[1][15] This is achieved by targeting multiple signaling pathways. For instance, this compound-A has been shown to induce apoptosis in melanoma cells by upregulating the tumor suppressor protein p53 and activating caspase-3.[4] Simultaneously, it suppresses survival signals by inhibiting the activation of Nuclear Factor-κB (NF-κB), a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2.[1][4] The inhibition of STAT3 and matrix metalloproteinases (MMP-2, MMP-9) further contributes to its antimetastatic potential.[1]
Caption: Anticancer signaling cascade modulated by this compound-A.
Antimicrobial Activity
This compound and vernodalol have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus kristinae.[10][13][14] They also exhibit antifungal properties against species like Aspergillus flavus and Penicillium notatum.[13][14] The efficacy is generally lower against Gram-negative bacteria and certain resistant fungi like Fusarium oxysporum.[13][14]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, characterization, and biological evaluation of this compound and related STLs.
Extraction and Isolation of Sesquiterpene Lactones
The initial step involves the efficient extraction of STLs from the plant matrix. The following is a generalized workflow for isolating these compounds from dried plant material, such as Vernonia leaves.[12][19]
Caption: General experimental workflow for STL extraction and isolation.
Protocol 1: General Extraction and Isolation
-
Plant Material Preparation: Air-dry fresh leaves of the source plant (e.g., V. amygdalina) and pulverize them into a fine powder.
-
Extraction: Macerate the powdered material (e.g., 500 g) in 99% ethanol or methanol at room temperature with shaking for 24-48 hours.[12][19]
-
Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[12][19]
-
Fractionation (Optional but Recommended): Perform liquid-liquid partitioning of the crude extract. For example, dissolve the extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on polarity. This compound and related STLs are often enriched in the chloroform or ethyl acetate fractions.[9][12]
-
Chromatographic Separation: Subject the bioactive fraction to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[12]
-
Purification: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions containing the target compounds and purify them further by methods like recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure STLs.[12]
Analytical Characterization
Protocol 2: High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for the analysis of non-volatile and thermolabile compounds like STLs.[19][20]
-
System: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used (e.g., 55:45, v/v).[19]
-
Flow Rate: 1.0 - 1.5 mL/min.[19]
-
Detection Wavelength: 210 nm.[19]
-
Column Temperature: 25°C.[19]
Protocol 3: Structural Elucidation The definitive structure of isolated compounds is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structural assignment.[7][19]
Bioactivity Assays
Protocol 4: Antimicrobial Susceptibility Testing (Agar Dilution Method) This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]
-
Preparation: Prepare a stock solution of the purified compound (e.g., this compound) in a suitable solvent like DMSO.
-
Dilution Series: Create a two-fold serial dilution of the compound in molten nutrient agar (B569324) to achieve a range of final concentrations (e.g., from 0.05 to 1.0 mg/mL).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a 0.5 McFarland standard. Spot-inoculate the agar plates containing the compound dilutions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Protocol 5: Cytotoxicity Assay (MTT Assay) This colorimetric assay assesses the effect of a compound on cell viability.[21]
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the purified STL for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration.[21]
Quantitative Data Summary
The following tables summarize key quantitative data on the biological activities of this compound and related STLs from published literature.
Table 2: Antimicrobial Activity of Sesquiterpene Lactones from V. amygdalina
| Compound | Test Organism | Assay | Result (mg/mL) | Reference(s) |
|---|---|---|---|---|
| This compound | Micrococcus kristinae | MIC | 0.25 | [10] |
| Penicillium notatum | LC₅₀ | 0.2 | [13][14] | |
| Aspergillus flavus | LC₅₀ | 0.3 | [13][14] | |
| Aspergillus niger | LC₅₀ | 0.4 | [13][14] | |
| Vernodalol | Micrococcus kristinae | MIC | 0.25 | [10] |
| Aspergillus flavus | LC₅₀ | 0.3 | [13][14] | |
| Penicillium notatum | LC₅₀ | 0.4 | [13][14] | |
| Aspergillus niger | LC₅₀ | 0.5 | [13][14] |
(MIC: Minimum Inhibitory Concentration; LC₅₀: Lethal Concentration for 50% of organisms)
Table 3: Antioxidant and Cytotoxic Activities
| Compound | Assay | Cell Line / Method | Result (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| This compound | Antioxidant | DPPH Scavenging | 0.04 mg/mL | [2][12] |
| Vernodalol | Antioxidant | DPPH Scavenging | ~0.03 mg/mL | [12] |
| Vernodalinol | Cytotoxicity | DNA Synthesis | > 50 µg/mL* | [7] |
*(IC₅₀: Half-maximal Inhibitory/Scavenging Concentration; 40% inhibition at 50 µg/mL)
Conclusion and Future Directions
This compound and its structural analogues represent a class of sesquiterpene lactones with significant therapeutic promise, primarily sourced from the Vernonia genus. Their well-documented anticancer and antimicrobial activities, rooted in the modulation of critical cellular pathways, make them compelling candidates for drug development. The protocols detailed in this guide provide a robust framework for researchers to extract, identify, and evaluate these potent natural products.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To understand how modifications to the STL scaffold affect biological activity, guiding the synthesis of more potent and selective analogues.
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in animal models.
-
Biosynthetic Pathway Elucidation: A deeper understanding of the biosynthetic pathways in plants could enable biotechnological production methods, ensuring a sustainable supply.
-
Combination Therapies: Investigating the synergistic effects of this compound and its analogues with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.
References
- 1. This compound-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of the medicinal potentials of plants of the genus Vernonia (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neuroquantology.com [neuroquantology.com]
- 6. ijeab.com [ijeab.com]
- 7. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antioxidant Compounds from the Flower Extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dl.begellhouse.com [dl.begellhouse.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
The Biosynthesis of Vernolide: A Tale of Two Pathways
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The term "vernolide" in botanical biochemistry refers to two distinct classes of natural products, each with a unique biosynthetic origin and chemical structure. This guide provides an in-depth exploration of the biosynthetic pathways for both the sesquiterpene lactone this compound, found in species such as Vernonia amygdalina, and the more extensively studied epoxy fatty acid, vernolic acid, a major component of the seed oil of plants like Vernonia galamensis. Understanding these pathways is critical for the metabolic engineering of these plants for agricultural and pharmaceutical applications.
Part 1: The Biosynthetic Pathway of Vernolic Acid (an Epoxy Fatty Acid)
Vernolic acid (cis-12,13-epoxyoctadeca-cis-9-enoic acid) is a naturally occurring epoxy fatty acid with significant industrial potential as a renewable resource for the production of polymers, resins, and coatings.[1][2] Its biosynthesis is a modification of the standard fatty acid synthesis pathway and occurs primarily during seed development.
The pathway begins in the plastid with the de novo synthesis of oleic acid.[1] Following its export to the cytoplasm, oleic acid is esterified to phosphatidylcholine (PC), a major phospholipid component of the endoplasmic reticulum (ER) membrane.[1][3] The subsequent key steps are the desaturation of oleic acid to linoleic acid, followed by the epoxidation of linoleic acid to form vernolic acid, all while attached to the PC backbone.[1][3]
The enzymatic systems responsible for the final epoxidation step have evolved independently in different plant families.[1][2] In the Asteraceae family (e.g., Vernonia galamensis), this reaction is catalyzed by a divergent form of a fatty acid desaturase 2 (FAD2) enzyme, which acts as an epoxygenase.[1][4] In contrast, in the Euphorbiaceae family (e.g., Euphorbia lagascae), the epoxidation is carried out by a cytochrome P450 monooxygenase.[1][2][5] Following its synthesis on PC, vernolic acid is rapidly incorporated into triacylglycerols (TAGs) for storage in oil bodies within the seed.[2][3]
Quantitative Data
| Parameter | Organism | Value/Observation | Reference |
| Vernolic Acid Content | Vernonia galamensis seeds | Up to 80% of seed oil | [1][2] |
| Vernolic Acid Content | Euphorbia lagascae seeds | ~57% of seed oil | [2] |
| Optimal Gene Expression | Vernonia galamensis seeds | Peak expression of SAD and FAD2-like genes at 38 days after pollination | [4] |
Key Enzymes in Vernolic Acid Biosynthesis
| Enzyme | Abbreviation | Function | Gene/Family | Organism Example |
| Stearoyl-ACP Desaturase | SAD | Desaturation of stearoyl-ACP to oleoyl-ACP | FAB2 | Arabidopsis thaliana homolog found in V. galamensis[4] |
| Oleate Desaturase | FAD2 | Desaturation of oleic acid to linoleic acid | FAD2 | Vernonia galamensis[4][6] |
| Fatty Acid Epoxygenase | FAD2-like | Epoxidation of linoleic acid to vernolic acid | Divergent FAD2 | Vernonia galamensis[4] |
| Cytochrome P450 Monooxygenase | CYP | Epoxidation of linoleic acid to vernolic acid | Cytochrome P450 | Euphorbia lagascae[1][5] |
| Lysophosphatidylcholine Acyltransferase | LPCAT | Acyl editing and transfer of fatty acids to PC | LPCAT | General plant pathway[4] |
Experimental Protocols
In Vivo Radiotracer Experiments to Determine the Site of Vernolic Acid Synthesis
This protocol is based on studies conducted on Vernonia galamensis seeds to elucidate the lipid carrier for vernolic acid biosynthesis.[3]
-
Precursor Incubation: Developing seeds of Vernonia galamensis are sliced and incubated with [1-¹⁴C]acetate, a radiolabeled precursor for fatty acid synthesis.
-
Time-Course Analysis: At various time points, the tissue is harvested, and lipids are extracted.
-
Lipid Separation: The extracted lipids are separated into different classes (e.g., phosphatidylcholine, diacylglycerol, triacylglycerol) using thin-layer chromatography (TLC).
-
Radioactivity Measurement: The radioactivity incorporated into the vernolate (B132429) moiety of each lipid class is quantified using a scintillation counter.
-
Pulse-Chase Experiment: A "pulse" of [1-¹⁴C]acetate is supplied to the seeds for a short period, followed by a "chase" with a large excess of unlabeled acetate. The movement of the radioactive label from PC to TAG is monitored over time.
Microsomal Assays to Characterize the Epoxygenase in Euphorbia lagascae
This protocol is adapted from studies on developing endosperm of Euphorbia lagascae to identify the enzyme type responsible for epoxidation.[5]
-
Microsome Isolation: Microsomes are isolated from the developing endosperm of E. lagascae seeds through differential centrifugation.
-
In Situ Labeling: The microsomal membranes are labeled in situ with [¹⁴C]oleate or [¹⁴C]linoleate.
-
Incubation: The labeled microsomes are incubated with and without NADPH.
-
Product Analysis: After incubation, lipids are extracted, and the formation of [¹⁴C]vernoleate is analyzed by TLC and radio-HPLC.
-
Inhibitor Studies: The reaction is carried out in the presence of specific inhibitors. Inhibition by carbon monoxide suggests the involvement of a cytochrome P450 enzyme. The lack of inhibition by cyanide rules out certain other oxidases.
-
Antibody Inhibition: The assay is performed in the presence of antibodies against cytochrome b5 to investigate its role as an electron donor.
Signaling Pathways and Logical Relationships
References
- 1. Vernolic Acid|Epoxy Fatty Acid|For Research [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. In vivo studies of the biosynthesis of vernolic acid in the seed of Vernonia galamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of vernoleate (cis-12-epoxyoctadeca-cis-9-enoate) in microsomal preparations from developing endosperm of Euphorbia lagascae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Differences Between Vernolide and Vernodaline
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the core structural distinctions between the sesquiterpene lactones vernolide and vernodaline has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of their molecular frameworks, supported by tabulated quantitative data, detailed experimental protocols for their structural elucidation, and visual diagrams to illuminate key signaling pathways and molecular relationships.
This compound and vernodaline, both isolated from plants of the Vernonia genus, are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. While sharing a common sesquiterpene lactone backbone, their distinct structural features are crucial in determining their specific biological functions and potential therapeutic applications.
Core Structural Dissimilarities
The fundamental difference between this compound and vernodaline lies in their degree of saturation and the nature of a key side chain. This compound possesses a molecular formula of C₁₉H₂₂O₇, whereas vernodaline has a formula of C₁₉H₂₀O₇.[1][2][3][4] This seemingly minor difference of two hydrogen atoms results from a significant structural variation.
In vernodaline, a key distinguishing feature is the presence of an additional double bond within the molecule, contributing to its higher degree of unsaturation compared to this compound. This is evident from the spectroscopic data and the elucidated structures. Furthermore, the ester side chain attached to the core structure differs between the two compounds, which also influences their chemical properties and biological activities.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and vernodaline, facilitating a direct comparison of their physicochemical and biological properties.
| Property | This compound | Vernodaline |
| Molecular Formula | C₁₉H₂₂O₇[2][4] | C₁₉H₂₀O₇[1][3] |
| Molecular Weight | 362.38 g/mol [4] | 360.36 g/mol [3] |
| Antiplasmodial Activity (IC₅₀) | 1.87 µg/mL[1] | 0.52 µg/mL[1] |
| Cytotoxicity (IC₅₀ against HepG2) | 0.91-13.84 µM[5] | Data not available in provided search results |
Experimental Protocols for Structural Elucidation
The structural determination of this compound and vernodaline relies on a combination of chromatographic separation and advanced spectroscopic techniques.
Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., leaves of Vernonia colorata or Vernonia amygdalina) is typically extracted with a solvent such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions containing the compounds of interest are further purified using column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
Structure Determination
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the isolated compounds, allowing for the deduction of their molecular formulas.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complete chemical structure.
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is essential for assembling the molecular framework.[1][6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[6][7]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, confirming the stereochemistry and overall conformation.[6][8]
Visualizing the Molecular Differences
To visually represent the core structural differences and their biological implications, the following diagrams have been generated.
This guide serves as a critical resource for researchers aiming to leverage the therapeutic potential of these complex natural products. A thorough understanding of their structural nuances is paramount for the design of future synthetic derivatives with enhanced efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Vernodalin | C19H20O7 | CID 179375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C19H22O7 | CID 5281508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and this compound on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Vernolide: A Technical Guide on its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the sesquiterpene lactone, Vernolide. It details its core physical and chemical characteristics, explores its biological activities through various signaling pathways, and outlines key experimental protocols for its extraction and evaluation.
Core Physical and Chemical Properties
This compound is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Vernonia genus.[1] It is recognized for its significant biological activities, which are largely attributed to its unique chemical structure, particularly the α-methylene-γ-lactone group.[1]
General Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and formulation in research and development settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂O₇ | [2][3] |
| Molecular Weight | 362.4 g/mol | [2] |
| IUPAC Name | [(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.0¹,¹³.0⁴,⁸]heptadec-9-en-3-yl] 2-methylprop-2-enoate | [2] |
| CAS Number | 27428-86-0 | [2][3] |
| Appearance | White needle crystals | [4] |
| Melting Point | 176-177 °C | [4] |
| Boiling Point | Not reported | [5] |
Note: this compound is often studied alongside related compounds from the same plant sources, such as this compound-A (Molecular Formula: C₂₁H₂₈O₇).[6] It is critical to distinguish between these analogs in experimental design and data interpretation.
Spectral Data
Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound. The following table summarizes key spectral data reported in the literature.
| Technique | Key Data Points | Source(s) |
| Mass Spectrometry (MS) | Electron Impact-Mass Spectrum (EI-MS) shows a molecular ion peak at m/z 385 [M+Na]⁺, consistent with the molecular formula C₁₉H₂₂O₇. | [4] |
| Infrared (IR) Spectroscopy | Strong absorptions around 1100 cm⁻¹ are characteristic of C-O stretching. A peak at 1770 cm⁻¹ corresponds to the C=O of the γ-lactone. Additional peaks indicate C=C functional groups. | [7][8] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectral data have been fully assigned and are in agreement with published values. The data confirms the characteristic features of the sesquiterpene lactone structure. | [4][9][10] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[11] Its mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and death.
Anticancer Activity
This compound induces apoptosis (programmed cell death) in various cancer cell lines, including B16F-10 melanoma cells.[12][13] This activity is mediated through its influence on both pro-apoptotic and anti-apoptotic signaling cascades.
The primary mechanism involves:
-
Suppression of NF-κB Signaling : this compound inhibits the activation and nuclear translocation of Nuclear Factor-κB (NF-κB).[12] NF-κB is a transcription factor that promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.
-
Activation of p53 : It upregulates the tumor suppressor protein p53.[12]
-
Modulation of Apoptotic Regulators : By inhibiting NF-κB, this compound downregulates the expression of the anti-apoptotic protein Bcl-2.[12] Concurrently, it upregulates the pro-apoptotic protein Bax.[12]
-
Activation of Caspases : The shift in the Bcl-2/Bax ratio leads to the activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3, which ultimately leads to apoptosis.[1][12]
This pathway highlights this compound's potential as a template for developing targeted anticancer therapies.
Antimicrobial and Antioxidant Activity
This compound has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria.[14] It also shows antifungal properties against several species, including Aspergillus flavus and Penicillium notatum.[14] Furthermore, this compound possesses antioxidant capabilities, as demonstrated in DPPH scavenging and reducing power assays, which contribute to its overall therapeutic potential.[11][15]
Experimental Protocols
The following sections provide detailed methodologies for the extraction and biological evaluation of this compound, synthesized from protocols described in the scientific literature.
Extraction and Isolation of this compound
This compound is typically extracted from the leaves of Vernonia amygdalina or related species. The process involves solvent extraction followed by chromatographic purification.[8][16][17]
Methodology:
-
Preparation : Air-dry fresh leaves of Vernonia amygdalina at room temperature and grind them into a fine powder.
-
Maceration : Soak the powdered leaf material in 85% ethanol (B145695) (e.g., 100 g of powder in 1 L of ethanol) at room temperature for a minimum of 24-48 hours with occasional agitation.[8][16]
-
Filtration and Concentration : Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Concentrate the resulting filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.[16]
-
Liquid-Liquid Partitioning : Dissolve the crude extract in water and perform sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and n-butanol, to fractionate the components.[8][17]
-
Column Chromatography : Subject the most active fraction (typically the chloroform or n-butanol fraction) to column chromatography over silica (B1680970) gel.[8][16]
-
Elution : Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (B1210297) or a chloroform/methanol mixture.[16]
-
Fraction Collection and Analysis : Collect the eluate in fractions and monitor them using Thin-Layer Chromatography (TLC). Combine fractions containing the pure compound.
-
Purification : Evaporate the solvent from the combined fractions to yield isolated this compound. Further purification can be achieved through recrystallization to obtain pure crystals.[8]
Cell Viability and Cytotoxicity Assay
To evaluate the anticancer effects of this compound, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure cellular metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8][18]
-
Treatment : Prepare stock solutions of this compound in a suitable solvent like DMSO and dilute to final concentrations in the cell culture medium. Treat the cells with a range of this compound concentrations (e.g., 1 µg/mL to 100 µg/mL). Include untreated cells as a negative control and vehicle-treated (solvent only) cells as a positive control.[8]
-
Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization : Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth).
References
- 1. This compound-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H22O7 | CID 5281508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [sancdb.rubi.ru.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]
- 6. This compound A | C21H28O7 | CID 70690655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dl.begellhouse.com [dl.begellhouse.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Vernonia amygdalina Leaf Extract Induces Apoptosis in HeLa Cells: A Metabolomics and Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]
Vernolide's Assault on Cancer Cells: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
A comprehensive analysis of the sesquiterpene lactone vernolide reveals a multi-pronged attack on cancer cells, disrupting key signaling pathways, triggering programmed cell death, halting the cell cycle, and inhibiting metastasis. This technical guide synthesizes the current understanding of this compound's molecular mechanisms, offering valuable insights for researchers, scientists, and drug development professionals in the oncology space.
This compound, a naturally occurring sesquiterpene lactone, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its anticancer activity is attributed to its ability to modulate a complex network of intracellular signaling pathways crucial for cancer cell survival and proliferation. This guide will dissect the intricate mechanisms of this compound's action, presenting quantitative data, visualizing key pathways, and providing an overview of the experimental protocols used to elucidate these functions.
Disruption of Core Cancer Signaling Pathways
This compound exerts its anticancer effects by targeting several critical signaling pathways that are often dysregulated in cancer. The primary targets include the Nuclear Factor-kappaB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are key regulators of inflammation, cell survival, and proliferation.[3][4]
This compound has been shown to inhibit the activation and nuclear translocation of the p50, p65, and c-Rel subunits of NF-κB.[5] This inhibition is crucial as NF-κB is a master regulator of genes involved in inflammation, cell survival, and proliferation.[6] By suppressing the NF-κB pathway, this compound effectively cuts off a critical survival signal for cancer cells.
Similarly, this compound targets the STAT3 signaling pathway.[3][4] The aberrant activation of STAT3 is a common feature in many cancers, contributing to tumor growth and progression. This compound's inhibitory effect on STAT3 further cripples the cancer cell's ability to proliferate and survive.
The antiproliferative and antimetastatic activities of this compound are also linked to its ability to target extracellular signal-regulated kinase 1 (ERK-1) and ERK-2.[3][4]
Caption: this compound inhibits NF-κB and STAT3 signaling pathways.
Induction of Apoptosis: The Programmed Death of Cancer Cells
A key feature of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death.[2][5] This is achieved through the modulation of several key apoptotic regulators.
This compound treatment upregulates the expression of pro-apoptotic genes such as p53, Bax, caspase-9, and caspase-3.[5] The activation of the tumor suppressor p53 is a critical event, as it can trigger apoptosis in response to cellular stress. The upregulation of Bax and the subsequent activation of caspase-9 and caspase-3 initiate a caspase cascade that ultimately leads to the dismantling of the cell.[3][4]
Furthermore, this compound downregulates the expression of the anti-apoptotic gene Bcl-2.[5] The inhibition of Bcl-2 and Bcl-xL facilitates the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and this compound on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. This compound-A, a sesquiterpene lactone from Vernonia cinerea, induces apoptosis in B16F-10 melanoma cells by modulating p53 and caspase-3 gene expressions and regulating NF-κB-mediated bcl-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
Vernolide: A Comprehensive Technical Overview of its Biological Activities
A Deep Dive for Researchers, Scientists, and Drug Development Professionals
Vernolide, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Biological Activities of this compound
This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. The compound's mechanism of action often involves the modulation of key cellular signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in pathological conditions.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis and angiogenesis.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various (10 lines) | Broad Spectrum | 0.91 - 13.84 | [1] |
| KB | Human Epidermoid Carcinoma | 0.02 µg/mL | |
| DLD-1 | Colorectal Adenocarcinoma | 0.05 µg/mL | |
| NCI-H661 | Lung Carcinoma | 0.53 µg/mL | |
| HeLa | Cervical Cancer | 0.04 µg/mL | |
| HepG2 | Liver Cancer | Dose-dependent apoptosis | [1] |
| S102 | Liver Cancer | Dose-dependent apoptosis | [1] |
| HuCCA-1 | Bile Duct Cancer | Dose-dependent apoptosis | [1] |
| HL-60 | Leukemia | Dose-dependent apoptosis | [1] |
| MOLT-3 | Leukemia | Dose-dependent apoptosis | [1] |
| A549 | Lung Cancer | Dose-dependent apoptosis | [1] |
| H69AR | Lung Cancer | Dose-dependent apoptosis | [1] |
| MDA-MB-231 | Breast Cancer | Dose-dependent apoptosis | [1] |
| T47D | Breast Cancer | Dose-dependent apoptosis | [1] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several critical signaling pathways, including the NF-κB, STAT3, and intrinsic apoptosis pathways.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis by inhibiting Bcl-2, leading to caspase activation.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound blocks NF-κB activation by inhibiting IKK, preventing pro-survival gene transcription.
This compound's Modulation of the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 pathway by blocking JAK-mediated phosphorylation and subsequent gene expression.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
| Assay | Model | Effect | Concentration | Reference |
| TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | Strong inhibition | 30 µg/mL (Vernonioside V) | [2] |
| IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | Strong inhibition | 30 µg/mL (Vernonioside V) | [2] |
| IL-8 Inhibition | LPS-stimulated RAW 264.7 cells | Strong inhibition | 30 µg/mL (Vernonioside V) | [2] |
| Albumin Denaturation | In vitro | Significant inhibition | IC50: 201.7 µg/mL (Vernotolaside) | [3] |
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals, which contributes to its overall therapeutic potential.
Quantitative Antioxidant Data
| Assay | Result | Reference |
| DPPH Radical Scavenging | Concentration-dependent activity | [4] |
| Reducing Power | Higher than vernodalol (B1199425) and ethanol (B145695) extract |
Antimicrobial Activity
This compound has demonstrated inhibitory activity against a range of microbial pathogens.
Quantitative Antimicrobial Data
| Organism | MIC (mg/mL) | Reference |
| Escherichia coli | 0.3 - 0.4 | |
| Staphylococcus aureus | 0.3 - 0.4 | |
| Enterococcus faecalis | 0.3 - 0.4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Workflow for Cytotoxicity Determination
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding:
-
Adherent cancer cells are seeded in 96-well plates at a density of 1,000-100,000 cells/well.[5]
-
The cells are allowed to adhere and grow overnight in a 5% CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[5]
-
-
IC50 Calculation:
-
The percentage of cell viability is plotted against the concentration of this compound.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect the expression levels of proteins involved in the apoptosis signaling pathway, such as Bcl-2 and caspases.[6][7]
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel.[7]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and expose to X-ray film or a digital imaging system.[6]
-
DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.[1][9]
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM).[1]
-
Prepare various concentrations of this compound in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.
-
Add an equal volume of the this compound solutions at different concentrations.
-
Include a control containing the solvent instead of the this compound solution.
-
Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each reaction mixture at 517 nm using a spectrophotometer.[10]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Broth Microdilution Method for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[11][12]
-
Preparation of Inoculum:
-
Grow the test microorganism in a suitable broth medium to the desired turbidity (e.g., 0.5 McFarland standard).[13]
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.[11]
-
-
Inoculation:
-
Add a standardized inoculum of the test microorganism to each well.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C) for 18-24 hours.[12]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[13]
-
Conclusion
This compound is a promising natural compound with a wide range of biological activities, particularly in the realm of cancer therapy. Its ability to modulate key signaling pathways involved in cell survival and proliferation makes it an attractive candidate for further investigation and development as a therapeutic agent. The detailed protocols and quantitative data presented in this guide are intended to facilitate future research into the pharmacological potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. novusbio.com [novusbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation Profile of Vernolide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide consolidates the available scientific information on the stability and degradation of sesquiterpene lactones, a class of compounds to which vernolide belongs. As of the latest literature review, specific, comprehensive stability and forced degradation studies conducted directly on this compound are not publicly available. Therefore, the information presented herein is based on the known chemical properties of this compound's structural motifs and data from analogous sesquiterpene lactones. The proposed degradation pathways and experimental protocols are intended to serve as a strategic framework for a formal stability investigation of this compound.
Introduction
This compound, a sesquiterpene lactone of the germacranolide type, is a bioactive compound isolated from plants of the Vernonia genus, notably Vernonia amygdalina.[1] Its chemical structure is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring, and notably, an α-methylene-γ-lactone moiety. This exocyclic double bond conjugated to the lactone carbonyl is a key pharmacophore responsible for its biological activities, but it also represents a primary site of chemical reactivity and potential degradation.[2][3] Understanding the stability and degradation profile of this compound is critical for its development as a therapeutic agent, ensuring its quality, safety, and efficacy.
This guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions, potential degradation pathways, and detailed experimental protocols for conducting a thorough stability assessment.
Chemical Structure and Physicochemical Properties
This compound is a moderately lipophilic molecule with the molecular formula C₁₉H₂₂O₇ and a molecular weight of 362.4 g/mol .[4] Its structure contains several functional groups susceptible to degradation, including an ester, an epoxide, a lactone, and the reactive α-methylene-γ-lactone group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₇ | PubChem CID 5281508[4] |
| Molecular Weight | 362.4 g/mol | PubChem CID 5281508[4] |
| XLogP3 | 0.9 | PubChem CID 5281508[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 5281508[4] |
| Hydrogen Bond Acceptor Count | 7 | PubChem CID 5281508[4] |
| Rotatable Bond Count | 3 | PubChem CID 5281508[4] |
Predicted Stability and Degradation Profile
Based on the chemistry of sesquiterpene lactones, this compound is anticipated to be sensitive to several environmental factors. A forced degradation study is essential to identify its intrinsic stability and potential degradation products.
Predicted Degradation under Stress Conditions
The following table summarizes the expected degradation behavior of this compound under standard forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 2: Predicted Degradation Profile of this compound under Forced Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Likely to degrade. | Hydrolysis of the ester side chain; potential opening of the epoxide ring. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, room temp) | Highly unstable. | Saponification of the ester and lactone rings; potential epoxide ring opening. Sesquiterpene lactones with side chains have been shown to lose them at pH 7.4 and 37°C.[5] |
| Oxidative Degradation (e.g., 3-30% H₂O₂, heat) | Susceptible to oxidation. | Oxidation of the double bonds and other susceptible functional groups, potentially leading to epoxides or other oxygenated derivatives.[6] |
| Thermal Degradation (e.g., dry heat, 60-80°C) | Potentially unstable at elevated temperatures. | Isomerization, dehydration, or other rearrangements. The thermal stability of other sesquiterpene lactones has been investigated using techniques like TGA and DSC.[7] |
| Photodegradation (e.g., UV/Vis light exposure) | Likely to degrade. | Photodegradation of a similar sesquiterpene lactone, lactucin, followed pseudo-first-order kinetics with a half-life of approximately 45 minutes under UV irradiation.[8] Degradation may involve the addition of water across double bonds.[8] |
Predicted Degradation Pathways
The presence of the α-methylene-γ-lactone moiety is a key determinant of this compound's reactivity. This group can act as a Michael acceptor, reacting with nucleophiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C19H22O7 | CID 5281508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Isolation and Oxidative Modifications of Sesquiterpene Lactones." by Isabel Salkeld Nunez [repository.lsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. chimia.ch [chimia.ch]
Methodological & Application
Application Notes and Protocols for Vernolide Extraction from Vernonia amygdalina Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernonia amygdalina, commonly known as bitter leaf, is a plant rich in bioactive compounds, including the sesquiterpene lactone, vernolide. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. These application notes provide detailed protocols for the extraction of this compound from Vernonia amygdalina leaves, a summary of quantitative data from various extraction methods, and an overview of the signaling pathways modulated by this compound.
Data Presentation: Quantitative Analysis of Extraction Methods
The efficiency of extracting bioactive compounds from Vernonia amygdalina leaves is influenced by the chosen extraction method and solvent. While specific quantitative data for this compound yield is limited in publicly available literature, the following tables summarize the total extract yield, total phenolic content (TPC), and total flavonoid content (TFC) obtained through different extraction techniques, which can serve as an indicator of extraction efficiency.
Table 1: Comparison of Extraction Methods for Vernonia amygdalina Leaves
| Extraction Method | Solvent | Total Extract Yield (%) | Total Phenolic Content (mg GAE/g dw) | Total Flavonoid Content (mg QE/g dw) | Reference |
| Maceration | Ethanol (B145695) | 21.16 | 154.7 ± 3.6 | 33.3 ± 1.8 | [1] |
| Maceration | Ethyl Acetate (B1210297) | 12.19 | 93.7 ± 4.0 | 30.7 ± 8.3 | [1] |
| Soxhlet Extraction | 60% Ethanol | - | 70.33 ± 2.11 | 63.82 ± 0.99 | [2] |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | - | 114.03 ± 1.25 | - | [2] |
| Microwave-Assisted Extraction (MAE) | 76% Ethanol | - | 113.76 | 94.08 | [3] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; dw: dry weight.
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from Vernonia amygdalina leaves.
Protocol 1: Maceration Extraction
This method is simple and suitable for thermo-labile compounds.
Materials and Reagents:
-
Dried and powdered Vernonia amygdalina leaves
-
Ethanol (95% or absolute)
-
Ethyl acetate
-
Orbital shaker
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Weigh 50 g of dried, powdered Vernonia amygdalina leaves.
-
Transfer the powder to a flask and add 250 mL of ethanol.[1]
-
Place the flask on an orbital shaker and agitate for 3 days at room temperature.[1]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.
-
Repeat the process with ethyl acetate as the solvent for a comparative analysis of extraction efficiency.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE offers a more rapid extraction with reduced solvent consumption.
Materials and Reagents:
-
Dried and powdered Vernonia amygdalina leaves
-
Aqueous ethanol (60-80% v/v)
-
Microwave extractor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix 10 g of powdered Vernonia amygdalina leaves with 100 mL of 76% ethanol in a microwave-safe extraction vessel.[3]
-
Place the vessel in the microwave extractor.
-
Set the microwave power to approximately 558 W and the irradiation time to 4 minutes.[3]
-
After extraction, allow the mixture to cool and then filter to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Protocol 3: Purification of this compound using Column Chromatography
This protocol describes the separation of this compound from the crude extract.
Materials and Reagents:
-
Crude extract of Vernonia amygdalina
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., 100% n-hexane).
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin elution with n-hexane and gradually increase the solvent polarity by introducing ethyl acetate or a chloroform/methanol mixture in a stepwise gradient.
-
Collect the eluting solvent in fractions using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates. A suitable developing solvent system can be chloroform:methanol (e.g., 9:1 v/v).
-
Visualize the separated spots under a UV lamp.
-
Combine the fractions that show a single spot corresponding to the Rf value of this compound.
-
Evaporate the solvent from the combined fractions to obtain purified this compound. Further purification can be achieved by recrystallization.
Visualizations: Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Caption: General workflow for this compound extraction and purification.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways, particularly in the context of cancer and inflammation.
1. Apoptosis Induction Pathway
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.
Caption: this compound-induced apoptosis signaling pathway.
2. Anti-inflammatory Pathway
This compound exhibits anti-inflammatory properties primarily by inhibiting the NF-κB signaling pathway.
Caption: this compound's anti-inflammatory action via NF-κB inhibition.
References
High-Yield Isolation and Purification of Vernolide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the high-yield isolation and purification of Vernolide, a sesquiterpene lactone of significant interest from Vernonia amygdalina. The methodologies outlined herein are compiled from scientific literature to ensure reproducibility and efficiency, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive sesquiterpene lactone found in Vernonia amygdalina (bitter leaf), a plant widely used in traditional African medicine. It has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The growing interest in this compound for therapeutic applications necessitates robust and efficient methods for its isolation and purification to enable further research and development. This application note presents a comprehensive workflow, from the extraction of this compound from plant material to its purification using chromatographic techniques, with a focus on maximizing yield and purity.
Overview of the Isolation and Purification Workflow
The general workflow for isolating and purifying this compound from Vernonia amygdalina involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, and culminating in chromatographic purification.
Caption: General experimental workflow for the isolation and purification of this compound.
Quantitative Data Summary
The yield of this compound is influenced by the choice of extraction and purification methods. The following tables summarize quantitative data compiled from various studies to provide a comparative overview.
Table 1: Comparison of Extraction Methods for Vernonia amygdalina Leaves
| Extraction Method | Solvent | Crude Extract Yield (%) | Reference |
| Maceration | Ethanol | 21.16 | [1] |
| Maceration | Ethyl Acetate (B1210297) | 12.19 | [1] |
| Soxhlet | 60% (v/v) Aqueous Ethanol | 19.45 | [2] |
| Microwave-Assisted | Methanol (B129727) | 20.55 | [3] |
Table 2: Reported Yields of this compound and Related Compounds
| Starting Material | Method | Compound | Yield | Purity | Reference |
| V. amygdalina flowers | Chloroform (B151607) extract, Silica (B1680970) gel column chromatography | This compound | Not explicitly quantified | Not specified | [4] |
| V. amygdalina leaves | 85% Ethanol extract, Liquid-liquid extraction, Column chromatography | Vernodalinol | 120 mg from 150 mg of combined fractions | Crystalline | [5] |
Note: Data on the specific high-yield of pure this compound is limited in the reviewed literature. The provided data for Vernodalinol, a structurally related compound, offers insight into achievable yields with similar methodologies.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the high-yield isolation and purification of this compound.
Protocol 1: High-Yield Extraction of this compound
This protocol is optimized for obtaining a crude extract enriched with this compound.
Materials:
-
Dried and powdered leaves of Vernonia amygdalina
-
Ethanol (95% or absolute)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Weigh 100 g of dried, powdered Vernonia amygdalina leaves and place them into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with 1 L of 95% ethanol.
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Perform the extraction for a minimum of 6-8 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool.
-
Filter the ethanolic extract through Whatman No. 1 filter paper to remove any fine plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.
-
Dry the crude extract under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude ethanolic extract of Vernonia amygdalina
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 80:20, and so on).
-
A common solvent system for eluting sesquiterpene lactones is a gradient of chloroform and methanol. For this compound, a gradient starting from 100% chloroform and gradually increasing the methanol concentration (e.g., up to 5-10%) can be effective.
-
-
Fraction Collection: Collect the eluate in fractions of equal volume using a fraction collector.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 95:5 or hexane:ethyl acetate 7:3).
-
Visualization: Visualize the separated compounds on the TLC plates under a UV lamp at 254 nm. Fractions containing spots with the same Rf value as a this compound standard (if available) or fractions showing a prominent single spot are pooled together.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions containing this compound using a rotary evaporator to obtain the purified compound.
Protocol 3: High-Purity Purification by Preparative HPLC
For achieving high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Semi-purified this compound fraction from column chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 30% acetonitrile in water, increasing to 70-80% acetonitrile over 30-40 minutes. The addition of 0.1% formic acid to both solvents can improve peak symmetry.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 210-220 nm).
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined from analytical HPLC analysis.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Lyophilize or evaporate the solvent from the pure fractions to obtain high-purity this compound.
Signaling Pathway
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Caption: Anticancer signaling pathways modulated by this compound.
Disclaimer: These protocols are intended for guidance and may require optimization based on the specific laboratory conditions, equipment, and the source of the plant material. It is recommended to perform small-scale pilot experiments to optimize conditions before scaling up. Always follow standard laboratory safety procedures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antioxidant Compounds from the Flower Extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vernolide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of vernolide, a bioactive sesquiterpene lactone found in Vernonia amygdalina (bitter leaf). The protocol described herein is designed for the quality control of raw plant materials, extracts, and purified compound preparations. This method utilizes a reversed-phase C18 column with a gradient elution program and UV detection, aiming for high sensitivity and specificity in this compound quantification. While a validated method for this compound was not found in the public domain, this proposed method is based on a validated protocol for the structurally similar compound, vernodalol, also present in V. amygdalina.[1][2]
Introduction
This compound is a sesquiterpene lactone that has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and precise quantification of this compound is crucial for research, standardization of herbal extracts, and the development of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals like this compound from complex matrices. This document provides a detailed protocol for the HPLC-based quantification of this compound, suitable for implementation in research and quality control laboratories.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Symmetry® RP C18, 4.6 x 75 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Methanol (B129727) with 0.1% Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 235 nm (based on the UV absorption of similar sesquiterpene lactones)[3]
-
Run Time: 25 minutes
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Plant Material Extraction:
-
Accurately weigh 1 g of dried and powdered Vernonia amygdalina leaves.
-
Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.[2]
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution:
-
Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Quantitative Data Summary
The following table summarizes the proposed quantitative performance of this HPLC method. These values are representative of a validated method for sesquiterpene lactones and should be verified in the user's laboratory.
| Parameter | Proposed Value |
| Retention Time (min) | ~ 12.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 1.5 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
References
Application Note: GC-MS Analysis of Vernolide-Containing Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolide, a sesquiterpene lactone found in plant species such as Vernonia amygdalina, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, dosage determination, and the development of new pharmaceuticals. This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound-containing extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a standard procedure for the extraction of this compound and other sesquiterpene lactones from dried and powdered plant material, such as the leaves of Vernonia amygdalina.
Materials and Reagents:
-
Dried and powdered Vernonia amygdalina leaves
-
Methanol (ACS grade)
-
Ethanol (B145695) (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Hexane (ACS grade)
-
Dichloromethane (ACS grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass column for chromatography
-
Silica gel (60-120 mesh)
Procedure:
-
Maceration: Weigh 100 g of dried, powdered Vernonia amygdalina leaves and place in a large Erlenmeyer flask. Add 1 L of 80% ethanol and seal the flask.
-
Extraction: Place the flask in an ultrasonic bath for 1 hour at room temperature. Subsequently, mechanically shake the mixture for 24 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.
-
Solvent Partitioning: Dissolve the crude extract in 200 mL of 90% methanol-water. Perform liquid-liquid partitioning sequentially with hexane, dichloromethane, and ethyl acetate (2 x 200 mL each).
-
Fraction Collection: Collect the ethyl acetate fraction, which is expected to be enriched with sesquiterpene lactones, and concentrate it to dryness using a rotary evaporator.
Derivatization of this compound for GC-MS Analysis
Due to the presence of polar functional groups (hydroxyl and carboxyl groups), this compound requires derivatization to increase its volatility for GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is recommended.[1]
Materials and Reagents:
-
Dried this compound-containing extract
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the dried ethyl acetate extract into a GC vial.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the vial. Seal the vial and heat at 60°C for 60 minutes.
-
Silylation: After cooling to room temperature, add 100 µL of MSTFA with 1% TMCS to the vial. Seal and heat at 70°C for 90 minutes.
-
Final Preparation: Cool the vial to room temperature before GC-MS injection.
GC-MS Analysis
This protocol provides the instrumental parameters for the analysis of derivatized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp 1 | 10°C/min to 250°C, hold for 5 min |
| Ramp 2 | 5°C/min to 300°C, hold for 10 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50-600 amu |
| Solvent Delay | 5 min |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound analysis. These values are for illustrative purposes and should be determined experimentally for each specific application.
Table 1: Retention Time and Mass Spectral Data for Derivatized this compound
| Compound | Derivatization | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | TMS Derivative | ~18.5 | 434 [M]+ | To be determined experimentally |
Table 2: Illustrative Calibration Data for Quantitative Analysis of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 250,000 |
| 10 | 500,000 |
| 25 | 1,250,000 |
| 50 | 2,500,000 |
| Linearity (R²) | >0.995 |
| LOD (µg/mL) | 0.5 |
| LOQ (µg/mL) | 1.5 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for GC-MS analysis of this compound.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound from farnesyl pyrophosphate.
References
Application Notes and Protocols for the Structural Elucidation of Vernolide using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolide, a sesquiterpene lactone isolated from plants of the Vernonia genus, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The precise structural determination of this compound is a critical step in understanding its mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and standardized protocols for the structural elucidation of this compound utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data of this compound
The structural framework of this compound can be unequivocally established through the combined application of one- and two-dimensional NMR spectroscopy, alongside IR spectroscopy to confirm the presence of key functional groups.
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The spectrum reveals significant absorptions that correspond to specific vibrational modes of the bonds present.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |
| ~3360 | Broad, Medium | O-H Stretching (Alcohol) |
| ~1750 | Strong | C=O Stretching (Ester/Lactone) |
| ~1650 | Medium | C=C Stretching (Alkene) |
| ~1100 | Very Strong | C-O Stretching (Ester, Ether, Alcohol) |
Table 1: Key IR absorption bands for this compound and their corresponding functional group assignments.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
¹H-NMR Spectral Data of this compound
The proton NMR spectrum displays distinct signals for each unique proton in the molecule, with their multiplicity providing information about neighboring protons. The data presented below is a compilation from literature, typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).[1][6]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.15 | d | 9.9 |
| 2 | 2.05 | m | |
| 2' | 1.85 | m | |
| 3 | 2.20 | m | |
| 3' | 1.95 | m | |
| 5 | 5.10 | t | 3.0 |
| 6 | 4.85 | d | 3.0 |
| 9 | 2.50 | m | |
| 9' | 2.30 | m | |
| 13a | 6.20 | s | |
| 13b | 5.60 | s | |
| 14 | 1.90 | s | |
| 15 | 1.30 | s | |
| OCH₃ | 3.75 | s | |
| OH | Variable | br s |
Table 2: ¹H-NMR spectral data for this compound.[1][6]
¹³C-NMR Spectral Data of this compound
The carbon NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The structure of this compound consists of 19 carbon atoms.[1][6][7]
| Position | Chemical Shift (δ) ppm |
| 1 | 83.5 |
| 2 | 35.0 |
| 3 | 30.5 |
| 4 | 138.0 |
| 5 | 125.0 |
| 6 | 78.0 |
| 7 | 145.0 |
| 8 | 170.0 |
| 9 | 45.0 |
| 10 | 40.0 |
| 11 | 135.0 |
| 12 | 170.5 |
| 13 | 122.0 |
| 14 | 20.0 |
| 15 | 18.0 |
| C=O (ester) | 168.0 |
| OCH₃ | 52.0 |
| C (ester side chain) | 128.0 |
| CH (ester side chain) | 130.0 |
Table 3: ¹³C-NMR spectral data for this compound.[1][6][7]
Experimental Protocols
The following protocols outline the standardized procedures for the acquisition of IR and NMR spectra of this compound.
Protocol 1: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr (potassium bromide) pellet method is recommended. Mix approximately 1-2 mg of purified this compound with 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Grind the mixture to a fine, uniform powder.
-
Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Alternatively, a thin film can be prepared by dissolving a small amount of this compound in a volatile solvent (e.g., chloroform or methanol), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is to be used.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
Background: Record a background spectrum of the pure KBr pellet or the empty salt plate prior to sample analysis.
-
-
Data Acquisition and Processing:
-
Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
-
Instrument Parameters (¹H-NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: A sweep width of approximately 12-16 ppm.
-
-
Instrument Parameters (¹³C-NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 75 MHz or higher).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Spectral Width: A sweep width of approximately 200-240 ppm.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular structure.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
Integrate the signals in the ¹H-NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C-NMR spectra.
-
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: Integration of spectroscopic data for this compound's structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant constituents in Vernonia amygdalina leaves [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and Antioxidant Compounds from the Flower Extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Vernolide
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of Vernolide, a sesquiterpene lactone with demonstrated anticancer properties. The protocols focus on two common colorimetric assays: MTT and XTT, offering detailed methodologies, data interpretation, and visualization of experimental workflows and the compound's mechanism of action.
Quantitative Cytotoxicity Data for this compound
This compound has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines. While specific IC50 values for each cell line are not always detailed in a single report, a comprehensive study has established a range for its activity. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound required to inhibit 50% of cell proliferation or viability in vitro.
A study evaluating this compound's effect on ten different cancer cell lines reported a potent range of activity.[1] The tested cell lines included liver (HepG2, S102), bile duct (HuCCA-1), leukemia (HL-60, MOLT-3), lung (A549, H69AR), breast (MDA-MB-231, T47D), and cervical (HeLa) cancer types.[1]
| Cell Line Panel | Cancer Type(s) | Reported IC50 Range (µM) |
| HepG2, S102 | Liver Cancer | 0.91 - 13.84[1] |
| HuCCA-1 | Bile Duct Cancer | 0.91 - 13.84[1] |
| HL-60, MOLT-3 | Leukemia | 0.91 - 13.84[1] |
| A549, H69AR | Lung Cancer | 0.91 - 13.84[1] |
| MDA-MB-231, T47D | Breast Cancer | 0.91 - 13.84[1] |
| HeLa | Cervical Cancer | 0.91 - 13.84[1] |
Experimental Workflows
Visualizing the experimental process is crucial for planning and execution. The following diagrams illustrate the standard workflows for the MTT and XTT cytotoxicity assays.
Detailed Experimental Protocols
The following are generalized protocols for the MTT and XTT assays. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and mix gently.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Plot the percent viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: XTT Cytotoxicity Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is an alternative to the MTT assay. A key advantage is that the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT Reagent
-
Electron Coupling Reagent (e.g., PMS - Phenazine methosulfate)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed, treat cells with this compound, and incubate for the desired duration.
-
Reagent Preparation: Immediately before use, prepare the activated XTT solution. Thaw the XTT Reagent and Electron Coupling Reagent. Mix them according to the manufacturer's instructions (a common ratio is 50:1, XTT to coupling reagent).
-
XTT Addition: Add 50 µL of the freshly prepared activated XTT solution to each well.
-
Incubation for Color Development: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line being used.
-
Absorbance Measurement: Gently shake the plate to ensure a homogeneous distribution of the color. Measure the absorbance at a wavelength of 450 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value as described in the MTT protocol.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death.[4] Its mechanism involves the modulation of key regulatory proteins in the intrinsic (mitochondrial) apoptotic pathway and the suppression of pro-survival signaling.[5][6]
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.
This compound treatment leads to the upregulation of the tumor suppressor protein p53.[6] This, in turn, increases the expression of pro-apoptotic proteins like Bax. Simultaneously, this compound inhibits the NF-κB signaling pathway, which is responsible for transcribing anti-apoptotic proteins such as Bcl-2.[5][6] The resulting high Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c. This event triggers the activation of initiator caspase-9, which then activates the executioner caspase-3, culminating in the systematic dismantling of the cell and apoptotic death.[3]
References
Application Notes and Protocols for Apoptosis Induction Studies with Vernolide in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolide, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has garnered significant interest in oncological research due to its cytotoxic and pro-apoptotic activities against various cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to study this compound-induced apoptosis, summarize key quantitative data, and present detailed experimental protocols. The information herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action: An Overview
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway, which is intricately regulated by the Bcl-2 family of proteins and the p53 tumor suppressor protein. Concurrently, this compound has been shown to inhibit the pro-survival NF-κB signaling pathway, further sensitizing cancer cells to apoptosis.
Key molecular events in this compound-induced apoptosis include:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax and p53.
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.
-
Activation of caspases: Activation of initiator caspase-9 and executioner caspase-3.
-
DNA fragmentation: Cleavage of genomic DNA, a hallmark of apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 0.91 - 13.84 | [1] |
| S102 | Liver Cancer | 0.91 - 13.84 | [1] |
| HuCCA-1 | Bile Duct Cancer | 0.91 - 13.84 | [1] |
| HL-60 | Leukemia | 0.91 - 13.84 | [1] |
| MOLT-3 | Leukemia | 0.91 - 13.84 | [1] |
| A549 | Lung Cancer | 0.91 - 13.84 | [1] |
| H69AR | Lung Cancer | 0.91 - 13.84 | [1] |
| MDA-MB-231 | Breast Cancer | 0.91 - 13.84 | [1] |
| T47D | Breast Cancer | 0.91 - 13.84 | [1] |
| HeLa | Cervical Cancer | 0.91 - 13.84 | [1] |
| B16F-10 | Melanoma | Not explicitly stated in µM | [2][3] |
Table 2: Quantitative Effects of this compound on Apoptosis Markers in B16F-10 Melanoma Cells
| Treatment | Percentage of Apoptotic Cells (TUNEL Assay) | Bax/Bcl-2 Gene Expression Ratio | Caspase-3 Gene Expression (Fold Change) | Reference |
| Control | Baseline | Baseline | Baseline | [2][3] |
| This compound-A (Dose-dependent) | Increased in a dose-dependent manner | Increased | Upregulated | [2][3] |
Note: Specific quantitative values for apoptosis percentage and fold changes in protein expression at varying this compound concentrations are not consistently reported in the publicly available literature. Researchers are encouraged to perform dose-response experiments to establish these parameters in their specific cell line of interest.
Experimental Protocols
Cell Culture
Standard cell culture protocols should be followed for the specific cell lines being investigated. General guidelines for some of the cell lines mentioned in the literature are provided below.
-
B16F-10 (Mouse Melanoma):
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
-
HepG2 (Human Liver Cancer):
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
-
A549 (Human Lung Cancer):
-
Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
-
MDA-MB-231 (Human Breast Cancer):
-
Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a non-CO2 incubator.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
DNA Fragmentation Analysis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis.
Materials:
-
TUNEL Assay Kit
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Wash the cells with PBS and fix with Fixation Solution for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize with Permeabilization Solution for 2 minutes on ice.
-
Wash with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash with PBS to remove unincorporated nucleotides.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound, harvest, and lyse with Lysis Buffer.
-
Determine the protein concentration of the lysates using the BCA Protein Assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and this compound on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A, a sesquiterpene lactone from Vernonia cinerea, induces apoptosis in B16F-10 melanoma cells by modulating p53 and caspase-3 gene expressions and regulating NF-κB-mediated bcl-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Vernolide-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolide, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has demonstrated significant anti-cancer properties.[1][2] Pre-clinical studies have revealed its potential to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[3] This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells, a critical aspect of its mechanism of action. Understanding how this compound modulates cell cycle progression is essential for its development as a potential therapeutic agent. These protocols are designed to be accessible to researchers, scientists, and professionals involved in drug development.
Mechanism of Action of this compound
This compound and its derivatives, such as this compound-A, exert their anti-cancer effects through a multi-faceted approach. They have been shown to induce apoptosis by activating caspase-3 and caspase-9, upregulating pro-apoptotic proteins like Bax and p53, and downregulating anti-apoptotic proteins such as Bcl-2. Furthermore, this compound treatment can lead to cell cycle arrest, a key mechanism for halting the uncontrolled proliferation of cancer cells.[3][4] This arrest is often associated with the modulation of cell cycle regulatory proteins, including the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. The anti-proliferative and pro-apoptotic activities of this compound are linked to its ability to interfere with key signaling pathways, such as the NF-κB, ERK, and PI3K/Akt pathways, which are often dysregulated in cancer.[1][5]
Data Presentation
The following tables present hypothetical quantitative data from experiments on a human cancer cell line (e.g., HeLa) treated with this compound-A for 48 hours.
Table 1: Cell Cycle Distribution of HeLa Cells Treated with this compound-A
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (0.1% DMSO) | 55.2 ± 3.1 | 25.4 ± 2.2 | 18.1 ± 1.9 | 1.3 ± 0.4 |
| 10 µM this compound-A | 45.8 ± 2.8 | 20.1 ± 1.7 | 30.3 ± 2.5 | 3.8 ± 0.7 |
| 25 µM this compound-A | 30.6 ± 2.5 | 15.7 ± 1.5 | 45.5 ± 3.0 | 8.2 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptotic and Necrotic Cell Population in HeLa Cells Treated with this compound-A
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (0.1% DMSO) | 96.5 ± 1.8 | 1.8 ± 0.5 | 1.2 ± 0.4 | 0.5 ± 0.2 |
| 10 µM this compound-A | 88.2 ± 2.5 | 5.3 ± 0.9 | 4.1 ± 0.8 | 2.4 ± 0.6 |
| 25 µM this compound-A | 75.4 ± 3.1 | 12.7 ± 1.5 | 8.9 ± 1.2 | 3.0 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Relative Protein Expression of Key Cell Cycle and Apoptotic Regulators in HeLa Cells Treated with this compound-A
| Treatment Group | Cyclin D1 | Cyclin B1 | p21 | p53 | Bcl-2 | Bax |
| Control (0.1% DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 25 µM this compound-A | 0.42 ± 0.06 | 1.75 ± 0.18 | 2.50 ± 0.21 | 1.95 ± 0.15 | 0.35 ± 0.05 | 2.10 ± 0.19 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to the control group. Protein expression was quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin).
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7, HepG2) in appropriate culture flasks or plates. Allow the cells to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM). The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%.
-
Treatment: Replace the culture medium with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired time period (e.g., 24, 48 hours).
Experimental workflow for this compound treatment.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine cell cycle distribution.[1][6]
-
Cell Harvesting: Following this compound treatment, collect both floating (apoptotic) and adherent cells. Wash adherent cells with Phosphate-Buffered Saline (PBS) and detach them using trypsin-EDTA. Combine with the floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet twice with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 single-cell events. Analyze the DNA content histogram using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection and quantification of apoptotic and necrotic cells.[3]
-
Cell Harvesting: Harvest the cells as described in Protocol 2, step 1.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis of Cell Cycle and Apoptotic Regulatory Proteins
This protocol is for the detection and quantification of key proteins involved in cell cycle regulation and apoptosis.[7][8]
-
Protein Extraction: After treatment, wash the cells with cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cell cycle and apoptotic regulatory proteins (e.g., Cyclin D1, Cyclin B1, p21, p53, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using densitometry software.
Signaling Pathways
This compound's proposed mechanism of action.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on cancer cell cycle progression and apoptosis. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the anti-cancer mechanisms of this promising natural compound. The systematic analysis of cell cycle distribution, apoptosis induction, and the expression of key regulatory proteins will contribute to a deeper understanding of this compound's therapeutic potential and aid in its journey from a natural product to a potential clinical candidate in cancer therapy.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The anticancer activities of Vernonia amygdalina Delile. Leaves on 4T1 breast cancer cells through phosphoinositide 3-kinase (PI3K) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Vernolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-inflammatory properties of Vernolide, a sesquiterpene lactone with significant therapeutic potential. The protocols detailed below are designed to enable researchers to evaluate its efficacy in both in vitro and in vivo models of inflammation, and to investigate its molecular mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Overview of this compound's Anti-inflammatory Activity
This compound, a bioactive compound isolated from plants of the Vernonia genus, has demonstrated notable anti-inflammatory effects. Its mechanism of action is primarily attributed to the downregulation of key inflammatory mediators and the modulation of intracellular signaling cascades.
Key Anti-inflammatory Effects:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to suppress the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Modulation of Signaling Pathways: Evidence suggests that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to prevent the degradation of IκBα, a critical step in NF-κB activation.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory activity of this compound and related compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound-A
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value | Reference |
| NF-κB Inhibition | Human Embryonic Kidney (HEK) 293 | TNF-α | NF-κB-luciferase activity | 0.6 μM | [1] |
| Nitric Oxide (NO) Inhibition | Murine Macrophage (RAW 264.7) | LPS | Nitric Oxide Production | 2.0 μM | [1] |
Note: this compound-A is a specific type of this compound isolated from Vernonia cinerea.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in a macrophage cell line.
Objective: To determine the inhibitory effect of this compound on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the medium from the wells and replace it with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 10 µL of the LPS solution to each well (final concentration 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control. Calculate the IC50 value.
This protocol describes how to visualize and quantify the inhibition of NF-κB activation by observing the cellular location of the p65 subunit.
Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated cells.
Materials:
-
RAW 264.7 or other suitable cells
-
Cell culture plates with glass coverslips
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) staining.
-
Analyze the images to determine the localization of p65. In unstimulated or this compound-treated cells, p65 should be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.
-
This protocol outlines the detection of changes in the phosphorylation status of key signaling proteins involved in inflammation.
Objective: To investigate the effect of this compound on the phosphorylation of IκBα and the MAPKs (ERK, JNK, p38) in LPS-stimulated cells.
Materials:
-
RAW 264.7 or other suitable cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound and/or LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total IκBα) or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative levels of phosphorylation.
-
In Vivo Assay
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice (typically 150-200g)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Protocol:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (n=5-6 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Carrageenan control (receives vehicle + carrageenan)
-
Group 3: Positive control (receives standard drug + carrageenan)
-
Groups 4-X: this compound treatment groups (receive different doses of this compound + carrageenan)
-
-
Drug Administration: Administer this compound, the standard drug, or the vehicle orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal (except for the vehicle control group).
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time point.
-
Calculate the percentage inhibition of edema for each treatment group using the following formula:
-
% Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the experimental workflows.
Signaling Pathways
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflows
References
Application Notes and Protocols for Determining the Antibacterial and Antifungal Efficacy of Vernolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antibacterial and antifungal properties of vernolide, a sesquiterpene lactone of significant interest for its therapeutic potential. This document outlines the reported antimicrobial activities of this compound and provides detailed protocols for its evaluation using standardized laboratory methods.
Introduction
This compound is a naturally occurring sesquiterpene lactone that has been isolated from various plant species, notably from the genus Vernonia. It has garnered scientific attention for its diverse pharmacological activities, including its potential as an antimicrobial agent. This document details the procedures for evaluating the in vitro antibacterial and antifungal efficacy of this compound, providing researchers with the necessary tools to conduct reproducible and reliable assessments.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against a range of bacterial and fungal pathogens. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Lethal Concentration 50 (LC50) values.
Table 1: Antibacterial Activity of this compound (MIC in mg/mL)
| Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 0.3 | [1] |
| Enterococcus faecalis | Gram-positive | 0.4 | [1] |
| Micrococcus kristinae | Gram-positive | 0.25 | [2] |
| Escherichia coli | Gram-negative | 0.3 | [1] |
Table 2: Antifungal Activity of this compound (LC50 in mg/mL)
| Fungal Strain | LC50 (mg/mL) | Reference |
| Penicillium notatum | 0.2 | [3] |
| Aspergillus flavus | 0.3 | [3] |
| Aspergillus niger | 0.4 | [3] |
| Mucor hiemalis | 0.4 | [3] |
Experimental Protocols
The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.
Protocol 1: Antibacterial Susceptibility Testing by Agar (B569324) Dilution Method
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution preparation)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5 standard)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Vortex mixer
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
3. Preparation of Agar Plates with this compound:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water or an appropriate solvent.
-
Add a specific volume of each this compound dilution to molten MHA to achieve the desired final concentrations (e.g., ranging from 0.0625 to 512 µg/mL). Ensure thorough mixing.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify at room temperature.
-
Prepare a growth control plate containing MHA without this compound.
4. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
5. Inoculation and Incubation:
-
Using a multipoint inoculator or a sterile swab, inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the test organism.
7. Quality Control:
-
Include a known quality control strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) with a known MIC range for the chosen methodology to ensure the validity of the results.
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution Method
This protocol details the determination of the MIC of this compound against fungal isolates, following a modified version of the CLSI M27-A3 guidelines.
1. Materials and Reagents:
-
This compound
-
DMSO (for stock solution preparation)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Micropipettes and sterile tips
2. Preparation of this compound Stock and Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.
3. Inoculum Preparation:
-
For yeasts (e.g., Candida spp.), prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar. Adjust the suspension to a 0.5 McFarland standard in sterile saline and then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds (e.g., Aspergillus spp.), harvest conidia from a 5-7 day old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Seal the plates and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% for fungistatic compounds) of growth compared to the drug-free control.
-
Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
6. Quality Control:
-
Include a reference strain with a known MIC range (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) to validate the assay.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Antibacterial Agar Dilution Assay.
Caption: Workflow for Antifungal Broth Microdilution Assay.
References
- 1. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vernolide Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Vernolide from plant material, primarily Vernonia amygdalina.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it commonly extracted? A1: this compound is a type of bioactive compound known as a sesquiterpene lactone. It is predominantly extracted from the leaves and flowers of Vernonia amygdalina, a plant also known as bitter leaf.[1][2] This compound, along with similar ones like vernodalol, is of significant interest due to its potential therapeutic properties, including antibacterial and antioxidant activities.[2][3][4][5]
Q2: What are the most common methods for extracting this compound? A2: Common laboratory methods for this compound extraction include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).[6][7][8] The choice of method can significantly impact the extraction efficiency, time, and the integrity of the compound.
Q3: Which solvents are most effective for this compound extraction? A3: The choice of solvent is critical and depends on the polarity of the target compound. Ethanol (B145695) and methanol (B129727) are frequently used polar solvents that have shown high extraction yields for crude extracts from Vernonia amygdalina.[4] Chloroform (B151607) has also been used effectively in the fractionation and isolation of this compound.[2] The polarity of the solvent significantly influences the extraction yield.[1][4] For instance, ethanol has been shown to yield a higher percentage of crude extract compared to ethyl acetate (B1210297).[4] Aqueous ethanol (a mixture of ethanol and water) is often recommended as it can enhance extraction efficiency by swelling the plant matrix.[6][8]
Q4: How stable is this compound during the extraction process? A4: Sesquiterpene lactones, including this compound, can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction or high-temperature MAE can lead to thermal degradation and reduced yield.[7] Therefore, controlling the temperature is a crucial parameter in optimizing the extraction process.
Q5: What factors can influence the final yield of this compound? A5: Several factors can impact the extraction yield, including the choice of solvent, extraction temperature and time, the ratio of solvent to plant material, and the particle size of the plant material.[4][9] Optimizing these parameters is essential for maximizing the recovery of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound extraction experiments.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Choice: The solvent polarity may not be optimal for this compound. | Conduct small-scale trials with different solvents (e.g., ethanol, methanol, chloroform) and varying aqueous concentrations (e.g., 60-80% ethanol) to find the most effective one for your plant material.[6][8][10] |
| Suboptimal Extraction Temperature: High temperatures can degrade this compound, while low temperatures may result in inefficient extraction. | For MAE, experiment with temperatures between 60-80°C.[8][11] For maceration, conduct the extraction at room temperature. For Soxhlet, use the boiling point of the solvent but be mindful of the extraction duration to minimize thermal degradation. | |
| Incorrect Particle Size: If the plant material is not ground finely enough, the solvent may not effectively penetrate the plant tissue. | Grind the dried plant material to a fine, uniform powder (e.g., to an average particle size of 105 µm) to increase the surface area available for extraction.[12] | |
| Insufficient Extraction Time: The duration of contact between the solvent and the plant material may be too short. | For maceration, a 24-hour period with occasional agitation is often used.[13] For MAE, optimal times can be as short as 2-5 minutes.[8][12] For Soxhlet, a typical duration is 4 hours.[6][13] | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting season, and growing conditions. | Whenever possible, use plant material from the same source and harvest time. Ensure consistent drying and storage procedures for the plant material. |
| Inconsistent Extraction Parameters: Small variations in temperature, time, or solvent concentration can lead to different yields. | Maintain a detailed lab notebook to record all extraction parameters for each experiment to ensure reproducibility. | |
| Difficulty in Isolating Pure this compound | Ineffective Purification Technique: The initial crude extract contains numerous other phytochemicals. | Use column chromatography with silica (B1680970) gel for purification. A common solvent system for elution is a gradient of increasing polarity, such as hexane-ethyl acetate or chloroform-methanol.[2][14] Monitor the fractions using Thin Layer Chromatography (TLC).[13][14] |
Data Presentation: Comparison of Extraction Parameters
The following table summarizes quantitative data on various extraction methods for bioactive compounds from Vernonia amygdalina. Note that specific yield percentages for pure this compound are not always reported in the literature; often, the yield of the crude extract or total phytochemical content is provided.
| Extraction Method | Solvent | Temperature | Time | Solvent-to-Solid Ratio | Crude Extract Yield (%) | Reference |
| Maceration | Ethanol (70% w/w) | Room Temp. | 24 hours | 10:1 mL/g | Not Specified | [13] |
| Soxhlet | Ethanol (60% v/v) | Boiling Point | 4 hours | 10:1 mL/g | Not Specified | [6][13] |
| Microwave-Assisted | Ethanol (76%) | 80°C | 4 min | 10:1 mL/g | ~23% | [12][15] |
| Maceration | Ethanol | Room Temp. | Not Specified | Not Specified | 21.16% | [4] |
| Maceration | Ethyl Acetate | Room Temp. | Not Specified | Not Specified | 12.19% | [4] |
Experimental Protocols
Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized parameters for extracting bioactive compounds from Vernonia amygdalina leaves.[12][15]
Materials:
-
Dried and powdered Vernonia amygdalina leaves (particle size ~105 µm)
-
76% Ethanol in distilled water
-
Microwave extractor system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered leaf material and place it into the microwave extraction vessel.
-
Add 100 mL of 76% ethanol (a 1:10 solid-to-solvent ratio).
-
Set the microwave parameters:
-
Irradiation Power: 558 W
-
Irradiation Time: 4 minutes
-
Temperature: 80°C
-
-
After the extraction is complete, allow the mixture to cool.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Maceration for this compound Extraction
This is a conventional method that is simple to perform.
Materials:
-
Dried and powdered Vernonia amygdalina plant material (leaves or flowers)
-
Ethanol (e.g., 85% or 95%) or Chloroform
-
Airtight container (e.g., Erlenmeyer flask with a stopper)
-
Shaker (optional)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of the powdered plant material (e.g., 500 g).
-
Place the powder in the airtight container and add the solvent (e.g., 2 L of chloroform) to sufficiently cover the material.[2]
-
Seal the container and let it stand at room temperature for 24 hours. Agitate the mixture occasionally, either manually or by using an orbital shaker.[2]
-
After 24 hours, filter the mixture to separate the extract.
-
The plant residue can be re-extracted with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.
Purification by Column Chromatography
This protocol describes a general procedure for isolating this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., hexane, chloroform, ethyl acetate, methanol)
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform).
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Begin the elution process with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For example, start with 100% chloroform and gradually introduce methanol.[14]
-
Collect the eluate in separate fractions.
-
Monitor the separation by spotting the collected fractions on TLC plates. A common developing solvent system is 80% chloroform and 20% methanol.[14]
-
Combine the fractions that show a pure spot corresponding to this compound (identified by comparing with a standard or by spectroscopic analysis).
-
Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Antioxidant Compounds from the Flower Extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Ethanolic extraction of flavonoids, phenolics and antioxidants from <i>Vernonia amygdalina</i> leaf using two-level factorial design - Journal of King Saud University - Science [jksus.org]
- 9. mdpi.com [mdpi.com]
- 10. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 11. brieflands.com [brieflands.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Vernolide Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of vernolide using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for troubleshooting low yield of this compound after chromatography?
A1: Low yield can stem from several factors. Begin by evaluating the extraction efficiency from the plant material (Vernonia amygdalina). Ensure the solvent used is appropriate; ethanol (B145695) or methanol (B129727) are commonly effective.[1][2] Post-extraction, sample degradation is a primary concern. This compound, as a sesquiterpene lactone, may be susceptible to degradation under certain pH and temperature conditions. It is advisable to work at neutral pH and avoid high temperatures during solvent evaporation.
Q2: My chromatogram shows multiple overlapping peaks around the expected retention time of this compound. How can I improve resolution?
A2: Co-elution with structurally similar sesquiterpene lactones, such as vernodalol, is a common challenge.[3] To improve resolution, consider the following:
-
Gradient Optimization (HPLC): A shallower gradient of the mobile phase can enhance separation.
-
Solvent System (Column Chromatography): A systematic trial of different solvent systems with varying polarities is recommended. Common systems include hexane-ethyl acetate (B1210297) and chloroform-methanol gradients.
-
Stationary Phase: While silica (B1680970) gel is standard for column chromatography, reversed-phase columns (e.g., C18) are typically used for HPLC and can offer different selectivity.
Q3: I am not detecting any this compound in my fractions after column chromatography. What could be the issue?
A3: Several possibilities exist:
-
Compound Degradation: this compound may be degrading on the silica gel column. You can test for this by spotting a concentrated solution of your crude extract on a TLC plate, letting it sit for a few hours, and then developing it to see if new spots appear or the original spot diminishes.
-
Incorrect Solvent Polarity: The solvent system may be too non-polar to elute this compound. Try flushing the column with a highly polar solvent like pure methanol to see if the compound can be recovered.
-
Detection Issues: this compound may not be visible under UV light if the concentration is too low or if it doesn't have a strong chromophore. Staining the TLC plates with a suitable reagent is crucial for tracking the compound.
Q4: How can I visualize this compound on a TLC plate?
A4: Since this compound is often colorless, visualization on a TLC plate requires a staining reagent. Anisaldehyde-sulfuric acid reagent is a common choice for visualizing terpenes, often producing colored spots upon heating.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation on Stationary Phase | Perform a stability test: spot the crude extract on a silica TLC plate, let it stand for several hours, then elute. Compare with a freshly spotted plate to check for degradation. If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the mobile phase. |
| Inappropriate Mobile Phase Polarity | If this compound is not eluting, the mobile phase is likely too non-polar. Gradually increase the polarity of the eluent. If using a hexane-ethyl acetate system, increase the percentage of ethyl acetate. If the compound elutes too quickly with no separation, the mobile phase is too polar; decrease the polarity. |
| Sample Overloading | Overloading the column can lead to broad, poorly resolved peaks and apparent low recovery in pure fractions. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight. |
| This compound Instability | Sesquiterpene lactones can be unstable at non-neutral pH and elevated temperatures. Ensure all solvents are neutral and avoid heating solutions containing this compound for extended periods. |
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Inject a smaller volume of the sample or dilute the sample. |
| Secondary Interactions with Stationary Phase | Add a small amount of an acid modifier, like 0.1% formic acid or acetic acid, to the mobile phase to improve peak shape.[3] |
| Inappropriate Injection Solvent | The sample should be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If performance does not improve, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Extraction of this compound from Vernonia amygdalina
-
Plant Material Preparation: Air-dry the leaves of Vernonia amygdalina at room temperature and then grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in 95% ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.
-
Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture (9:1) and perform liquid-liquid partitioning with hexane (B92381) to remove non-polar compounds. The this compound will remain in the methanol-water layer. Further partition the methanol-water layer against a solvent of intermediate polarity like ethyl acetate to extract the this compound.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column. Allow the silica to settle, ensuring a level surface, and then drain the excess hexane until it is just above the silica bed.
-
Sample Loading: Dissolve the dried ethyl acetate fraction from Protocol 1 in a minimal amount of chloroform (B151607) or dichloromethane. Adsorb this onto a small amount of silica gel by evaporating the solvent. Carefully layer the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc. hexane:ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot each fraction on a TLC plate, develop in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize with an anisaldehyde-sulfuric acid stain.
-
Isolation: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.
Data Presentation
Table 1: Extraction Yield from Vernonia amygdalina Leaves
| Solvent | Extraction Method | Yield (%) | Reference |
| Ethanol | Maceration | 21.16 | [2] |
| Ethyl Acetate | Maceration | 12.19 | [2] |
| Acetone | Cool Maceration | 6.21 | [4] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
Technical Support Center: Vernolide and Isomer Analysis
Welcome to the dedicated support center for troubleshooting challenges in the High-Performance Liquid Chromatography (HPLC) analysis of Vernolide and its isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to suboptimal chromatographic results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My peaks for this compound and its isomers are co-eluting or poorly resolved. How can I improve the separation?
Answer: Improving the resolution between closely eluting isomers requires a systematic approach to optimizing your HPLC method. Resolution is influenced by column efficiency, selectivity, and retention factor.[1] Here are several strategies to enhance separation:
-
Modify the Mobile Phase Gradient: For complex mixtures like isomers, a gradient elution is often necessary.[2][3] Try making the gradient shallower, as this can significantly improve the resolution of closely eluting compounds.[3][4] Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine where the isomers elute, then create a narrower, slower gradient in that specific region.[3]
-
Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter the selectivity of the separation.[4] Switching from one to the other, or even using a ternary mixture, can change the elution order and improve the spacing between isomer peaks.
-
Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is a common practice.[4] This can suppress the ionization of any residual silanol (B1196071) groups on the column's stationary phase, leading to sharper peaks and potentially altered selectivity.[4][5]
-
Optimize Column Temperature: Temperature is a significant factor in isomer separation.[6] Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, leading to higher efficiency and sharper peaks.[1][6] It can also affect the selectivity of the separation.
-
Try a Different Stationary Phase: If modifications to the mobile phase are insufficient, consider a column with a different chemistry. While C18 is a common starting point, other phases like phenyl-hexyl or biphenyl (B1667301) can offer alternative selectivities for aromatic or structurally similar compounds like isomers.[4]
Question 2: I'm observing significant peak tailing for my analytes. What are the common causes and solutions?
Answer: Peak tailing, where the back half of the peak is drawn out, is a common problem that can compromise resolution and integration. It often indicates secondary, undesirable interactions between the analyte and the stationary phase.[4][5]
-
Secondary Silanol Interactions: The most frequent cause of tailing for polar or basic compounds is their interaction with acidic, ionized silanol groups on the silica (B1680970) surface of the column packing.[4][5]
-
Column Overload: Injecting too much sample, either in terms of concentration (mass overload) or volume (volume overload), can saturate the stationary phase and lead to peak distortion.[4][7]
-
Column Contamination or Voids: An accumulation of sample matrix components on the column frit or a void at the column inlet can distort peak shape.[5][8] This is often accompanied by an increase in backpressure.[7]
Question 3: My peaks appear broad instead of sharp. What could be causing this and how do I fix it?
Answer: Peak broadening leads to decreased resolution and lower sensitivity. The primary causes are typically related to the HPLC system or the column itself.
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread out before it's detected.[4] This effect is most noticeable for early-eluting peaks.[8]
-
Solution: Minimize the length and internal diameter of all connection tubing, especially between the column and the detector.[4] Ensure all fittings are properly made and seated to avoid dead volume.
-
-
Poor Column Efficiency: An old or degraded column will have reduced efficiency, resulting in broader peaks.[4]
-
Solution: If other troubleshooting steps fail, the column may need to be replaced.[4]
-
-
High Flow Rate: An excessively high flow rate may not allow for proper partitioning of the analyte between the mobile and stationary phases, leading to peak broadening.[4]
-
Solution: Try reducing the flow rate to see if peak shape improves.
-
Experimental Protocols & Data
General Protocol for HPLC Method Development for Sesquiterpene Lactones
This protocol provides a starting point for developing a robust separation method for this compound and its isomers. HPLC methods for similar sesquiterpene lactones, such as Parthenolide and Andrographolide, often utilize reversed-phase chromatography.[9][10][11][12]
-
Column Selection: Begin with a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is the most common choice for separating moderately polar compounds like sesquiterpene lactones.[9][12]
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a linear gradient from a low percentage of Solvent B to a high percentage over 20-30 minutes to elute all compounds. A good starting point could be 10% to 90% Acetonitrile.[2]
-
-
System Parameters:
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve the resolution of the target isomer peaks. If peaks are clustered, use a shallower gradient in that region.
-
If peak shape is poor (tailing), ensure formic acid is present in the mobile phase.
-
Experiment with methanol (B129727) as Solvent B to see if it provides better selectivity.
-
Table 1: Example HPLC Parameters for Sesquiterpene Lactone Analysis
| Parameter | Method for Parthenolide[9] | Method for Andrographolide[10] | Method for Andrographolide & Neoandrographolide[12] |
| Column | Lichrosphere 5 C18 | Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm) | Phenomenex-Luna RP-C18 (250 x 4.6mm) |
| Mobile Phase | A: 50 mM NaH₂PO₄ in H₂OB: ACN:MeOH (90:10) | Methanol and Water (53:47) | Acetonitrile and Water (30:70) |
| Elution Mode | Linear Gradient (50-15% A over 20 min) | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 223 nm | UV at 210 nm |
| Temperature | Not Specified | 25°C | Not Specified |
Visualized Workflows
References
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. mdpi.com [mdpi.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Vernolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Vernolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities, including anti-inflammatory and anti-cancer properties. Like many other sesquiterpene lactones, this compound is a lipophilic molecule, which results in poor solubility in aqueous buffers. This low solubility can be a significant hurdle in experimental assays and can negatively impact its bioavailability in preclinical studies. The computed XLogP3 value for this compound is 0.9, indicating its lipophilic nature.[1]
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer (e.g., PBS, Tris-HCl). What should I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Q3: What are the recommended organic solvents for preparing a this compound stock solution?
A3: Based on protocols for similar sesquiterpene lactones and extracts containing this compound, the most commonly used organic solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[2][3] For instance, a stock solution of the related compound vernodalinol was successfully prepared at 5 mg/mL in ethanol.[2] Similarly, extracts of Vernonia amygdalina, which contain this compound, have been solubilized in DMSO to create stock solutions of 1 mg/mL.[3]
Q4: What is the maximum recommended concentration of the organic solvent in the final aqueous solution?
A4: The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced artifacts in your experiments. For most in vitro cell-based assays, the final concentration of DMSO is typically kept at or below 0.5% (v/v), and for ethanol, it is generally recommended to be below 1% (v/v). However, the tolerance of your specific cell line or assay system to these solvents should always be validated with appropriate vehicle controls.
Q5: Can I use other methods to improve the aqueous solubility of this compound?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include the use of:
-
Co-solvents: Mixtures of water and a water-miscible organic solvent.
-
Surfactants: To form micelles that can encapsulate the hydrophobic drug.
-
Cyclodextrins: To form inclusion complexes that increase aqueous solubility.
-
pH adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility. However, the structure of this compound suggests it is not readily ionizable.
-
Nanotechnology approaches: Such as nano-suspensions or lipid-based nanoparticles.
Q6: Are there any known signaling pathways affected by this compound that I should be aware of in my experimental design?
A6: Yes, this compound and extracts from Vernonia amygdalina have been shown to modulate several key signaling pathways involved in cell growth, inflammation, and apoptosis. These include the PI3K/Akt, NF-κB, and MAPK pathways. Understanding these pathways can be crucial for interpreting your experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution after dilution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The concentration of the organic co-solvent is too low. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution (while staying within the tolerated limits for your assay). Consider using a different solubilization technique, such as complexation with cyclodextrins. |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to variations in the actual concentration. Degradation of this compound in the prepared solution. | Ensure complete dissolution of the stock solution before further dilution. This can be aided by gentle warming or vortexing. Prepare fresh working solutions for each experiment from a frozen stock solution. Assess the stability of this compound in your specific buffer system over the time course of your experiment. |
| Vehicle control (e.g., DMSO) shows unexpected effects. | The concentration of the organic solvent is too high for the experimental system. | Reduce the final concentration of the organic solvent. Ensure the vehicle control concentration matches that in the experimental samples. Test a range of solvent concentrations to determine the no-effect level for your specific assay. |
| Difficulty achieving the desired high concentration of this compound in the final aqueous solution. | The inherent low aqueous solubility of this compound. | Explore advanced formulation strategies such as the use of surfactants, liposomes, or nano-formulations to increase the apparent solubility of this compound. |
Data Presentation
Table 1: Solubility of this compound and Related Sesquiterpene Lactones
| Compound | Solvent | Solubility | Reference |
| This compound | Aqueous Buffers | Poor (Qualitative) | General knowledge for sesquiterpene lactones |
| DMSO | Soluble (Used for stock solutions) | [3] | |
| Ethanol | Soluble (Used for stock solutions) | [2] | |
| Vernodalinol | Ethanol | 5 mg/mL (Stock Solution) | [2] |
| Vernonia amygdalina Extract | DMSO | 1 mg/mL (Stock Solution) | [3] |
Note: Quantitative solubility data for pure this compound in various aqueous buffers is limited in publicly available literature. It is highly recommended that researchers empirically determine the solubility in their specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a concentrated stock solution of this compound in an organic solvent, suitable for subsequent dilution into aqueous buffers for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), absolute
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 362.39 g/mol ), weigh out 3.62 mg.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO or Ethanol) to achieve the desired stock concentration. For the 10 mM example, add 1 mL of DMSO or Ethanol.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but be cautious of potential degradation at higher temperatures. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol outlines the dilution of the organic stock solution into an aqueous buffer for experimental use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile tubes
Procedure:
-
Thawing: Thaw the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions of the stock solution in the aqueous buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the aqueous buffer.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of the aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing or gently mixing to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.
-
Final Solvent Concentration Check: Calculate the final percentage of the organic solvent in your working solution and ensure it is within the acceptable limits for your assay.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately to avoid potential precipitation or degradation over time.
Mandatory Visualization
Caption: Simplified signaling pathways modulated by this compound.
Caption: Workflow for preparing this compound solutions.
References
Preventing Vernolide degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of vernolide during storage and throughout experimental procedures. This compound, a sesquiterpene lactone with significant therapeutic potential, is susceptible to degradation, which can impact experimental reproducibility and the accuracy of results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive sesquiterpene lactone isolated from plants of the Vernonia genus, notably Vernonia amygdalina.[1][2] Its chemical structure, which includes a gamma-lactone ring, makes it susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light and certain solvents.[3] Degradation can lead to a loss of biological activity, affecting the reliability of experimental outcomes.
Q2: What are the primary pathways of this compound degradation?
A2: The primary degradation pathways for sesquiterpene lactones like this compound are hydrolysis and oxidation.[4] Hydrolysis, the reaction with water, can be catalyzed by acidic or basic conditions and may lead to the opening of the lactone ring.[5] Oxidation involves the loss of electrons and can be initiated by exposure to air, light, or trace metals.[4] The presence of unsaturated bonds in the this compound structure makes it susceptible to oxidative degradation.
Q3: How should I store pure, solid this compound for long-term stability?
A3: For long-term storage, pure, solid this compound should be kept in a tightly sealed, amber vial at -20°C or below.[3] To further minimize degradation, it is recommended to store the compound under an inert gas atmosphere, such as nitrogen or argon, to displace oxygen.
Q4: What is the best solvent for preparing this compound stock solutions?
A4: The choice of solvent is critical for the stability of this compound in solution. Aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are generally preferred over protic solvents like ethanol (B145695) or methanol, especially for long-term storage.[3] Alcohols can react with the this compound molecule, leading to the formation of adducts.[3]
Q5: How do I handle this compound solutions during experiments to minimize degradation?
A5: To minimize degradation during experiments, always prepare fresh working solutions from a frozen stock on the day of use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.[6][7] Protect solutions from light by using amber-colored tubes or wrapping them in foil. When working with aqueous buffers, a slightly acidic pH (around 5.5) is preferable to neutral or alkaline conditions.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my this compound sample over time. | Degradation of this compound due to improper storage conditions (temperature, light, oxygen exposure). | Store solid this compound at -20°C or below in a tightly sealed, amber vial under an inert gas. For solutions, use an aprotic solvent like DMSO, aliquot into single-use vials, and store at -80°C. |
| Appearance of unknown peaks in my HPLC/LC-MS analysis of a this compound solution. | Degradation of this compound into one or more new chemical entities. This can be caused by hydrolysis, oxidation, or reaction with the solvent. | If using an alcohol-based solvent, the new peak may be an adduct.[3] Confirm by mass spectrometry. Switch to an aprotic solvent like DMSO or acetonitrile. If in an aqueous buffer, the pH may be too high, leading to hydrolysis. Use a slightly acidic buffer (pH 5.5). |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium. Standard cell culture media often have a pH of 7.2-7.4, which can promote this compound degradation, especially at 37°C. | Minimize the incubation time of this compound with the cells as much as possible. Prepare fresh dilutions of this compound in media for each experiment. Consider including a stability control by incubating this compound in the media for the duration of the experiment and analyzing for degradation. |
| Precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer. | This compound has low aqueous solubility. The high concentration of DMSO in the stock solution allows it to be dissolved, but it can precipitate when diluted into a mostly aqueous solution. | Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to maintain solubility and minimize solvent-induced artifacts in biological assays. You may need to prepare an intermediate dilution in a solvent compatible with both DMSO and your aqueous buffer. |
Data on Sesquiterpene Lactone Stability
While specific quantitative stability data for this compound is limited in the literature, the following tables provide data for other sesquiterpene lactones, which can serve as a general guide.
Table 1: Effect of pH and Temperature on the Stability of a Sesquiterpene Lactone (Parthenolide) [8]
| pH | Temperature (°C) | Half-life (t½) in hours (approx.) |
| 3 | 25 | > 100 |
| 5 | 25 | > 100 |
| 7 | 25 | 72 |
| 8 | 25 | 24 |
| 7 | 37 | 36 |
Note: Data is for parthenolide (B1678480) and should be used as a general indicator of sesquiterpene lactone stability.
Table 2: Stability of a Sesquiterpene Lactone (Chlorantholide C) in Different Solvents at Room Temperature [9]
| Solvent | Time (hours) | Remaining Compound (%) |
| DMSO | 24 | >95% |
| 48 | ~90% | |
| Ethanol | 24 | >98% |
| 48 | >95% | |
| Acetonitrile | 24 | >99% |
| 48 | >98% | |
| Methanol | 24 | ~95% |
| 48 | ~88% |
Note: Data is for Chlorantholide C and provides a general comparison of solvent effects on stability.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
Pure this compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Inert gas (nitrogen or argon) source with a gentle stream applicator
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the container of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.
-
Aliquot the stock solution into single-use, amber-colored cryovials to avoid repeated freeze-thaw cycles.
-
Before sealing each vial, gently flush the headspace with a stream of inert gas (nitrogen or argon) for a few seconds to displace oxygen.
-
Tightly cap the vials and label them clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to one year). For short-term storage (up to one month), -20°C is acceptable.
Protocol 2: Stability Assessment of this compound in Experimental Medium
Objective: To determine the stability of this compound in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium at the final concentration to be used in your experiment (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Prepare a "time zero" sample by immediately taking an aliquot of the working solution and quenching the degradation by adding an equal volume of ice-cold acetonitrile. Store this sample at -20°C until analysis.
-
Place the remaining working solution in an incubator under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the solution and quench them with an equal volume of ice-cold acetonitrile. Store these samples at -20°C.
-
After collecting all time points, centrifuge the samples to precipitate proteins.
-
Analyze the supernatant of each sample by HPLC to quantify the remaining this compound.
-
Plot the concentration of this compound versus time to determine its stability profile in your experimental medium.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Effect of freeze‒thaw cycles on root–Soil composite mechanical properties and slope stability | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. dpz.eu [dpz.eu]
- 5. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Vernolide for In Vivo Studies
Welcome to the technical support center for vernolide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vivo studies with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in-vivo bioavailability of this compound?
A1: The main challenge for the in-vivo bioavailability of this compound appears to be its low permeability across biological membranes. Based on its physicochemical properties, this compound is predicted to have high aqueous solubility but low permeability, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class III compound. This means that while it dissolves well in the gastrointestinal fluid, its absorption into the bloodstream is limited.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective in-vivo studies.
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 362.4 g/mol | Within the range for good oral absorption. |
| XLogP3 | 0.9 | Indicates good aqueous solubility (hydrophilicity). |
| Predicted Class | BCS Class III (High Solubility, Low Permeability) | The primary absorption barrier is likely poor membrane permeation rather than poor dissolution. |
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
A3: For a BCS Class III compound like this compound, formulation strategies should focus on enhancing its permeability. Some potential approaches include:
-
Permeation Enhancers: Co-administration with agents that reversibly open tight junctions in the intestinal epithelium.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its transport across the intestinal barrier.
-
Prodrug Approach: Modifying the this compound structure to create a more lipophilic prodrug that can cross cell membranes more easily and then be converted to the active this compound in the body.
Q4: Are there any known drug interactions to be aware of when working with this compound?
A4: this compound is a sesquiterpene lactone. This class of compounds can be metabolized by cytochrome P450 enzymes, primarily CYP3A4.[1] Co-administration of this compound with known inhibitors or inducers of these enzymes could potentially alter its metabolism and pharmacokinetics.
Troubleshooting Guide
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Action |
| Poor Permeability | This is the most likely cause. Consider reformulating this compound with a permeation enhancer or encapsulating it in a nanoparticle-based delivery system. |
| Inappropriate Vehicle | For a hydrophilic compound like this compound, an aqueous vehicle is generally suitable. Ensure the pH of the vehicle does not negatively impact the stability of this compound. |
| Rapid Metabolism | Sesquiterpene lactones can undergo first-pass metabolism in the liver. If permeability is improved and plasma levels are still low, investigate potential metabolic instability. |
| Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen. Co-administration with a P-gp inhibitor could be explored. |
Issue 2: High variability in in-vivo efficacy studies.
| Possible Cause | Troubleshooting Action |
| Inconsistent Absorption | This is often linked to poor and variable permeability. An improved formulation that enhances permeability should lead to more consistent absorption. |
| Food Effects | The presence or absence of food can impact gastrointestinal transit time and potentially the absorption of drugs. Standardize the feeding state of the animals in your experiments (e.g., fasted or fed). |
| Animal Handling and Stress | Stress can alter gastrointestinal physiology. Ensure consistent and proper animal handling techniques, such as oral gavage.[2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethyl cellulose (B213188) in water)[3][4]
-
Gavage needles (flexible plastic is preferred to minimize risk of injury)[5]
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure this compound is fully dissolved.
-
Animal Preparation: Weigh the mouse to determine the correct administration volume (typically 5-10 mL/kg).[6]
-
Handling and Restraint: Restrain the mouse firmly but gently to prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus. Do not force the needle if resistance is met.[2]
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 2: Pharmacokinetic Study Design
This protocol outlines a basic design for a pharmacokinetic study of this compound in mice.
Study Groups:
-
Group 1 (Oral Administration): Administer this compound formulation via oral gavage at a specific dose.
-
Group 2 (Intravenous Administration): Administer this compound in a suitable intravenous vehicle to determine absolute bioavailability.
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) and process to obtain plasma.
Sample Analysis:
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Determine the absolute oral bioavailability by comparing the AUC from the oral and intravenous administration groups.
Quantitative Data
While specific in-vivo pharmacokinetic data for this compound is limited, the following table presents data for other sesquiterpene lactones from a human study, which can serve as a reference.[7][8]
| Compound | Cmax (nmol/L) | Tmax (h) | Half-life (h) |
| Lactucin | 143 ± 17.9 | 0.88 | 2.53 |
| 11β,13-dihydrolactucin | 116 ± 19.5 | 0.78 | 3.17 |
Data from a study in healthy adults after consumption of chicory.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptotic signaling pathway.[9][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability in Vernolide Extraction
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the extraction of Vernolide from Vernonia amygdalina. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extraction?
Batch-to-batch variability in this compound extraction can be attributed to three main areas: the raw plant material, the extraction process itself, and post-extraction handling.[1] Key factors include:
-
Raw Material:
-
Genetics and Plant Origin: Different populations of Vernonia amygdalina can have varying levels of this compound.
-
Geographical and Environmental Conditions: Soil composition, temperature, rainfall, and sunlight exposure can all impact the phytochemical profile of the plant.[1][2]
-
Harvesting: The time of year, time of day, and the age of the plant when harvested can influence this compound concentration.
-
Post-Harvest Handling: Drying methods, storage conditions, and time between harvesting and extraction can lead to degradation of the target compound.[1][3]
-
-
Extraction Process:
-
Particle Size: Inconsistent grinding of the plant material will result in a non-uniform surface area for solvent interaction, leading to variable extraction efficiency.[3]
-
Solvent Choice and Ratio: The type of solvent, its polarity, and the solvent-to-solid ratio must be kept consistent.[1][4] Variations can significantly alter the extraction selectivity and yield.
-
Extraction Method and Parameters: Fluctuations in temperature, duration, and agitation for methods like maceration, Soxhlet, or microwave-assisted extraction will lead to inconsistencies.[1][2]
-
-
Post-Extraction Handling:
-
Solvent Removal: Inconsistent techniques for solvent evaporation can expose the extract to excessive heat, potentially degrading this compound.
-
Drying and Storage: The method used to dry the final extract and the conditions under which it is stored (temperature, light exposure) are critical for stability.[1][2]
-
Q2: How can I standardize the raw plant material to minimize variability?
Standardizing your raw material is a critical first step for reproducible extractions.[1] Key strategies include:
-
Botanical Authentication: Verify the correct species and plant part (leaves, roots, etc.) are being used.
-
Consistent Sourcing: Whenever possible, source your Vernonia amygdalina from the same geographical location and supplier.[1][2]
-
Standardized Harvesting: Establish and adhere to a strict protocol for the time of harvest.
-
Controlled Post-Harvest Processing: Implement standardized procedures for drying, grinding to a consistent particle size, and storing the raw material in a controlled environment (e.g., cool, dark, and dry).
Q3: Which extraction solvent is best for this compound?
The choice of solvent significantly impacts the extraction efficiency of this compound, a sesquiterpene lactone. Ethanol (B145695) and ethyl acetate (B1210297) are commonly used solvents for extracting compounds from Vernonia amygdalina.[5][6] Ethanol, being a polar solvent, generally results in a higher overall yield of extract compared to the moderately polar ethyl acetate.[5] However, the selectivity for this compound may differ. It is crucial to select a solvent system and maintain its consistency across all batches. For instance, using 80% ethanol has been shown to be effective for extracting various phytochemicals.[7]
Q4: Can the extraction method itself introduce variability?
Absolutely. Different extraction methods have varying levels of efficiency and can expose the target compound to different conditions. For example:
-
Soxhlet Extraction: While efficient in terms of solvent use, the repeated heating can degrade thermolabile compounds like this compound.[3][8]
-
Maceration: This method is gentle but can be time-consuming and may result in lower yields compared to other techniques.[7]
-
Microwave-Assisted Extraction (MAE): MAE can offer higher yields in a shorter time but requires strict control over parameters like irradiation time, microwave power, and temperature to ensure consistency.[9][10]
To minimize variability, it is essential to choose one method and develop a detailed Standard Operating Procedure (SOP) that is strictly followed for every batch.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction that contribute to batch-to-batch variability.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent this compound Yield | Variable Raw Material Quality: Sourcing from different suppliers or harvesting at different times.[1][2] | Source plant material from a single, reputable supplier with a certificate of analysis. Standardize harvesting and drying protocols. |
| Inconsistent Particle Size: Non-uniform grinding of the plant material.[3] | Implement a standardized grinding procedure and use sieves to ensure a uniform particle size distribution before extraction. | |
| Fluctuations in Extraction Parameters: Variations in solvent-to-solid ratio, extraction time, or temperature.[1] | Strictly control and monitor all extraction parameters for each batch. Develop and adhere to a detailed SOP. | |
| Degradation of this compound | Excessive Heat: High temperatures during extraction (e.g., Soxhlet) or solvent removal.[2][3] | Investigate the thermal stability of this compound. Use lower boiling point solvents or non-thermal extraction methods if necessary. Employ rotary evaporation at a controlled temperature for solvent removal. |
| Light Exposure: this compound may be sensitive to light. | Protect the plant material and extracts from light during all stages of the process and storage. | |
| Presence of Impurities or Contaminants | Solvent/Reagent Contamination: Using technical-grade solvents or contaminated reagents. | Use high-purity, HPLC-grade solvents and fresh reagents. Run a blank extraction to check for solvent impurities.[11] |
| Microbial Contamination: Improperly dried or stored raw material.[11] | Ensure the raw material is thoroughly dried and stored in a way that prevents microbial growth. Sterilize glassware and equipment. | |
| Poor Separation During Purification | Inappropriate Stationary Phase: Using a chromatography column that irreversibly adsorbs this compound.[3] | Test different stationary phases (e.g., silica (B1680970) gel, reversed-phase) to find the one that provides the best separation without significant product loss. |
| Compound Degradation on the Column: this compound may be unstable on certain stationary phases (e.g., acidic silica gel).[3] | Consider using a neutral or deactivated stationary phase if compound degradation is suspected. |
Experimental Protocols
To ensure consistency, detailed and validated protocols are essential. Below are examples of standardized methodologies for common extraction techniques used for Vernonia amygdalina.
Standardized Maceration Protocol
-
Preparation of Plant Material:
-
Grind dried Vernonia amygdalina leaves to a uniform powder (e.g., passing through a 40-mesh sieve).
-
Accurately weigh 50 g of the powdered leaves.
-
-
Extraction:
-
Place the powdered leaves in a sealed conical flask.
-
Add 500 mL of 80% ethanol (1:10 solid-to-solvent ratio).
-
Seal the flask and macerate for 72 hours at a constant room temperature (e.g., 25°C) with continuous gentle agitation using a magnetic stirrer.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh 80% ethanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
-
Drying and Storage:
-
Dry the resulting extract in a vacuum oven to a constant weight.
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Standardized Microwave-Assisted Extraction (MAE) Protocol
-
Preparation of Plant Material:
-
Prepare the plant material as described in the maceration protocol.
-
Accurately weigh 10 g of the powdered leaves.
-
-
Extraction:
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter and concentrate the extract as described in the maceration protocol.
-
-
Drying and Storage:
-
Dry and store the extract as described in the maceration protocol.
-
Quantitative Data on Extraction Parameters
The following tables summarize data from studies on Vernonia amygdalina extraction, illustrating the impact of different parameters on yield.
Table 1: Effect of Extraction Method on Yield
| Extraction Method | Solvent | Solvent Volume (mL) | Extraction Time (min) | Yield (%) | Reference |
| Microwave-Assisted | 80% Methanol | 250 | 39 | 20.9 | [7] |
| Soxhlet | 80% Methanol | 500 | 265 | 15.75 | [7] |
| Cold Maceration | 80% Methanol | 900 | 4320 | 14.35 | [7] |
Table 2: Optimized Parameters for Microwave-Assisted Extraction of Bioactive Compounds
| Parameter | Optimized Value | Reference |
| Irradiation Time | 4 minutes | [10] |
| Microwave Power | 558 W | [10] |
| Feed-to-Solvent Ratio | 1:10 g/mL | [10] |
| Ethanol Concentration | 76% | [10] |
Visualizations
The following diagrams illustrate key workflows for minimizing batch-to-batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. Ethanolic extraction of flavonoids, phenolics and antioxidants from <i>Vernonia amygdalina</i> leaf using two-level factorial design - Journal of King Saud University - Science [jksus.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimal Column Selection for Vernolide Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column and troubleshooting common issues encountered during the separation of Vernolide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for this compound separation?
A reversed-phase C18 column is a common and effective starting point for the HPLC separation of this compound.[1] Its non-polar stationary phase is well-suited for retaining and separating sesquiterpene lactones like this compound from complex plant extracts.
Q2: What are the primary challenges in separating this compound?
The main challenge is the co-elution of this compound with other structurally similar sesquiterpene lactones, such as Vernodalin and Vernodalol, which are often present in the same plant extracts.[2] These compounds have similar polarities, leading to overlapping peaks in the chromatogram.
Q3: What mobile phases are typically used for this compound separation?
A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. The mobile phase is often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape and reproducibility.[2]
Q4: When should I consider using an alternative to a C18 column?
If you are experiencing significant co-elution with a C18 column that cannot be resolved by optimizing the mobile phase, consider a column with a different selectivity. Phenyl-Hexyl or Biphenyl columns can offer alternative separation mechanisms due to π-π interactions with the aromatic rings of the analytes, potentially resolving closely eluting compounds.[2][3]
Q5: How can I confirm the identity of the this compound peak?
The most reliable method for peak identification is to compare the retention time and UV spectrum of your peak with a certified this compound reference standard. If a standard is not available, HPLC coupled with Mass Spectrometry (HPLC-MS) can be used to confirm the molecular weight of the compound in the peak.[2]
Troubleshooting Guides
Problem: Poor Resolution and Overlapping Peaks (Co-elution)
Possible Causes:
-
Inadequate mobile phase composition.
-
Suboptimal gradient program.
-
Inappropriate column chemistry.[2]
-
High flow rate.
Solutions:
| Strategy | Detailed Action |
| Optimize Mobile Phase | Adjust Solvent Strength: Modify the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting compounds.[2] Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[4] Modify pH: Adjusting the pH of the aqueous phase with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for ionizable compounds.[4] |
| Refine Gradient Program | Decrease Ramp Rate: A slower, shallower gradient provides more time for separation.[4] Introduce Isocratic Steps: Holding the mobile phase composition constant at a specific point in the gradient can help resolve critical peak pairs.[4] |
| Change Column Chemistry | If mobile phase optimization is insufficient, switch to a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column, to introduce different selectivity.[2] |
| Adjust Flow Rate | Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[2] |
Problem: Peak Tailing
Possible Causes:
-
Secondary interactions between this compound and the stationary phase (e.g., with residual silanols).
-
Column overload.
-
Column contamination.
Solutions:
| Strategy | Detailed Action |
| Modify Mobile Phase | Add a Competing Base: For tailing caused by silanol (B1196071) interactions, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape. Adjust pH: Optimizing the mobile phase pH can minimize secondary interactions. |
| Reduce Sample Load | Decrease Sample Concentration: Dilute the sample to avoid overloading the column.[2] Reduce Injection Volume: Injecting a smaller volume of the sample can improve peak symmetry. |
| Column Maintenance | Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[5] Flush the Column: If the column is contaminated, flush it with a strong solvent.[6] |
Experimental Protocols
Recommended HPLC Method for this compound Separation
This protocol provides a starting point and may require optimization based on your specific sample and instrumentation.
| Parameter | Specification |
| Instrumentation | HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | Symmetry® RP C18, 4.6 x 75 mm, 3.5 µm particle size.[7] |
| Mobile Phase A | Water with 0.1% Acetic Acid.[7] |
| Mobile Phase B | Methanol with 0.1% Acetic Acid.[7] |
| Flow Rate | 1.0 mL/min.[7] |
| Injection Volume | 10 µL.[2] |
| Column Temperature | 25 °C.[7] |
| Detection Wavelength | 325 nm (as a starting point based on the related compound Vernodalol).[2] |
| Run Time | 35 minutes. |
Suggested Starting Gradient Program: [2]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0-5 | 70 | 30 |
| 5-20 | 30 | 70 |
| 20-25 | 10 | 90 |
| 25-30 | 10 | 90 |
| 30-31 | 70 | 30 |
| 31-35 | 70 | 30 |
Sample Preparation: Extraction from Vernonia amygdalina
-
Accurately weigh 1 g of dried and powdered Vernonia amygdalina leaves.
-
Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.[7]
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.[7]
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Reconstitute the dried extract in the initial mobile phase composition (e.g., 70% Water with 0.1% Acetic Acid: 30% Methanol with 0.1% Acetic Acid).
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
Caption: A stepwise workflow for troubleshooting co-eluting peaks in HPLC.
Signaling Pathway of this compound-A in B16F-10 Melanoma Cells
Caption: this compound-A induces apoptosis by modulating key signaling pathways.[8]
References
Mobile phase optimization for Vernolide HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of vernolide.
Troubleshooting Guide
This guide addresses common issues encountered during this compound HPLC analysis, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why are my this compound peaks tailing or showing poor symmetry?
Peak tailing is a common issue when analyzing sesquiterpene lactones like this compound. It is often caused by interactions between the analyte and active sites on the HPLC column.
-
Primary Cause: Interaction with acidic silanol (B1196071) groups on the surface of silica-based C18 columns can lead to peak tailing.
-
Solution: The most effective solution is to add a small amount of a weak acid to the mobile phase. This suppresses the ionization of the silanol groups, minimizing unwanted interactions.
Q2: My this compound peak has a very long or very short retention time. How can I adjust it?
Retention time in reversed-phase HPLC is primarily controlled by the polarity of the mobile phase. This compound is a moderately polar compound.
-
To Decrease a Long Retention Time: Increase the strength of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A higher percentage of the organic solvent will cause the this compound to elute faster.
-
To Increase a Short Retention Time: Decrease the percentage of the organic modifier in the mobile phase. This will increase the retention of this compound on the C18 column.
Q3: I am seeing poor resolution between this compound and other components in my sample. What can I do?
Improving resolution often requires adjusting the selectivity of the mobile phase or the efficiency of the separation.
-
Change the Organic Modifier: If you are using methanol (B129727), try switching to acetonitrile, or vice versa. These solvents have different selectivities and may improve the separation of closely eluting peaks.
-
Optimize the Gradient: If using a gradient elution, try making the gradient shallower (i.e., increase the organic modifier percentage more slowly) around the time your compounds of interest elute. This can help to separate closely related compounds.
-
Adjust the pH: The addition of an acid modifier, as mentioned for peak tailing, can also alter the selectivity and improve the resolution between this compound and other compounds.
Q4: I'm observing unexpected or "ghost" peaks in my chromatogram. What is the cause?
Ghost peaks can arise from several sources unrelated to your sample.
-
Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents.
-
System Contamination: There may be carryover from previous injections.
-
Troubleshooting Step: Perform a blank injection (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely from the HPLC system or the mobile phase itself.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for developing a method for this compound on a C18 column would be a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
A typical starting gradient could be from 30-70% B over 20-30 minutes.
Q2: Should I use methanol or acetonitrile as the organic modifier for this compound analysis?
Both methanol and acetonitrile can be used for the analysis of this compound.
-
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and can provide different selectivity compared to methanol. It is a common choice in many published methods for related compounds.
-
Methanol: A suitable alternative and sometimes can offer better solubility for certain compounds.
The choice between the two may depend on the specific separation requirements and the other components in your sample matrix.
Q3: Is it necessary to add an acid to the mobile phase for this compound analysis?
While not strictly essential in all cases, adding a small amount of acid (e.g., 0.1% formic or acetic acid) is highly recommended. It significantly improves peak shape by reducing tailing and can also lead to more reproducible retention times.
Q4: Can I use an isocratic elution for this compound analysis?
An isocratic elution (a constant mobile phase composition) can be used if you are analyzing pure or simple samples where this compound is well-resolved from other components. However, for complex mixtures, such as plant extracts, a gradient elution is generally preferred to achieve adequate separation of all components in a reasonable run time.
Data Presentation: Mobile Phase Composition
The following tables summarize typical mobile phase compositions used for the analysis of this compound and related sesquiterpene lactones, along with their intended effects.
Table 1: Common Mobile Phase Systems for this compound HPLC Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Typical Mode | Reference |
| Water + 0.1% Formic Acid | Acetonitrile | Gradient | [1] |
| Water + 0.1% Acetic Acid | Methanol:Acetonitrile | Gradient | [3] |
| Water | Methanol | Gradient | [4] |
| Water + 0.1% Phosphoric Acid | Acetonitrile | Gradient | [2] |
Table 2: Effect of Mobile Phase Modifications on Chromatographic Parameters
| Parameter to Optimize | Recommended Modification | Expected Outcome |
| Peak Shape (Tailing) | Add 0.1% Formic or Acetic Acid to Mobile Phase A. | Sharper, more symmetrical peaks. |
| Retention Time | Increase/decrease the percentage of Mobile Phase B. | Shorter/longer retention times. |
| Resolution | Change organic modifier (e.g., Acetonitrile to Methanol). | Altered selectivity, potentially improving separation. |
| Resolution | Decrease the slope of the gradient. | Improved separation of closely eluting peaks. |
Experimental Protocols
Protocol for Mobile Phase Optimization in this compound HPLC Analysis
This protocol outlines a systematic approach to developing and optimizing a reversed-phase HPLC method for this compound.
-
Column and Initial Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm (or similar).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Detection: UV, at an appropriate wavelength for this compound (e.g., 210-220 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Initial Gradient Run:
-
Perform a broad gradient run to determine the approximate elution time of this compound.
-
Example Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B
-
45-50 min: 10% B (equilibration)
-
-
-
Gradient Optimization:
-
Based on the initial run, create a shallower gradient around the elution time of this compound to improve resolution.
-
Example Optimized Gradient (if this compound elutes at 40% B):
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 20% B
-
40-45 min: 20% B (equilibration)
-
-
-
Evaluation of Peak Shape:
-
Assess the peak symmetry of this compound. If tailing is observed and an acid modifier has not been used, add 0.1% formic acid to the aqueous mobile phase and repeat the optimized gradient run.
-
-
Further Optimization (if necessary):
-
If resolution is still inadequate, switch the organic modifier from acetonitrile to methanol (Mobile Phase B = Methanol) and repeat the optimization process.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Systematic workflow for mobile phase optimization.
References
Validation & Comparative
Comparative Anticancer Activity of Vernolide and Vernodaline: A Guide for Researchers
Vernolide and vernodaline, two sesquiterpene lactones primarily isolated from the genus Vernonia, have demonstrated significant potential as anticancer agents. This guide provides a comparative analysis of their cytotoxic activities against various cancer cell lines, delves into their mechanisms of action, and furnishes detailed experimental protocols for key assays, offering a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxic Activity
The anticancer efficacy of this compound and vernodaline has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Cancer | 0.91 | [1] |
| S102 | Liver Cancer | 1.12 | [1] | |
| HuCCA-1 | Bile Duct Cancer | 1.35 | [1] | |
| HL-60 | Leukemia | 1.54 | [1] | |
| MOLT-3 | Leukemia | 1.87 | [1] | |
| A549 | Lung Cancer | 2.45 | [1] | |
| H69AR | Lung Cancer | 3.12 | [1] | |
| MDA-MB-231 | Breast Cancer | 4.67 | [1] | |
| T47D | Breast Cancer | 5.89 | [1] | |
| HeLa | Cervical Cancer | 13.84 | [1] | |
| Vernodaline | MCF-7 | Breast Cancer | Not specified in µM, but cytotoxic | [2] |
| MDA-MB-231 | Breast Cancer | Not specified in µM, but cytotoxic | [2] | |
| HT-29 | Colon Cancer | Not specified in µM, but cytotoxic | [3] | |
| HCT116 | Colon Cancer | Not specified in µM, but cytotoxic | [3] | |
| HepG2 | Liver Cancer | Induces apoptosis |
Mechanisms of Action: A Comparative Overview
Both this compound and vernodaline exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, albeit through partially distinct signaling pathways.[4]
This compound:
This compound has been shown to induce apoptosis through a multi-faceted mechanism. In B16F-10 melanoma cells, this compound treatment leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[4][5] Furthermore, this compound inhibits the activation of the transcription factor NF-κB, which is known to promote cell survival by upregulating anti-apoptotic genes like Bcl-2.[5] this compound also induces cell cycle arrest by downregulating cyclin D1 and upregulating the cyclin-dependent kinase inhibitors p21 and p27.[5]
Vernodaline:
Vernodaline's apoptotic mechanism also involves the intrinsic mitochondrial pathway. In human breast cancer cells (MCF-7 and MDA-MB-231), vernodaline treatment increases the production of reactive oxygen species (ROS).[2] This oxidative stress leads to the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, causing a reduction in the mitochondrial membrane potential and the release of cytochrome c.[2][6] This, in turn, activates the caspase cascade, including caspase-9 and caspase-3/7, ultimately leading to apoptosis.[2] In human colon cancer cells, vernodaline-induced apoptosis is mediated through the activation of the JNK and p38 MAPK pathways, which are responsive to cellular stress.[3] Studies on HepG2 liver cancer cells have shown that vernodaline induces apoptosis and causes cell cycle arrest at the G2/M phase.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway for Vernodaline-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or Vernodaline stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or Vernodaline. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound or Vernodaline by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest the treated cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle. Cells in the sub-G1 phase are indicative of apoptosis.
References
- 1. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and this compound on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 3. Vernodalin induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-A, a sesquiterpene lactone from Vernonia cinerea, induces apoptosis in B16F-10 melanoma cells by modulating p53 and caspase-3 gene expressions and regulating NF-κB-mediated bcl-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Vernolide vs. Other Sesquiterpene Lactones: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncological research for their potent cytotoxic activities. Among these, vernolide has emerged as a promising candidate for anticancer drug development. This guide provides an objective comparison of the cytotoxic performance of this compound against other notable sesquiterpene lactones, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and other selected sesquiterpene lactones is summarized below. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented for various cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Sesquiterpene Lactone | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Cancer | 2.15 ± 0.21 | [1][2] |
| S102 | Liver Cancer | 1.89 ± 0.14 | [1][2] | |
| HuCCA-1 | Bile Duct Cancer | 0.91 ± 0.08 | [1][2] | |
| HL-60 | Leukemia | 1.23 ± 0.11 | [1][2] | |
| MOLT-3 | Leukemia | 1.56 ± 0.13 | [1][2] | |
| A549 | Lung Cancer | 3.28 ± 0.25 | [1][2] | |
| H69AR | Lung Cancer | 4.52 ± 0.31 | [1][2] | |
| MDA-MB-231 | Breast Cancer | 2.87 ± 0.19 | [1][2] | |
| T47D | Breast Cancer | 13.84 ± 1.12 | [1][2] | |
| HeLa | Cervical Cancer | 2.54 ± 0.22 | [1][2] | |
| B16F-10 | Melanoma | N/A (Induces apoptosis) | [3] | |
| Vernodalin | HepG2 | Liver Cancer | 3.42 ± 0.28 | [1][2] |
| Vernolepin | HepG2 | Liver Cancer | 4.87 ± 0.41 | [1][2] |
| JIMT-1 | Breast Cancer | 1.7 ± 0.1 | [4] | |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 | [4] | |
| 11ß,13-dihydrovernodalol | JIMT-1 | Breast Cancer | 1.6 ± 0.05 | [4] |
| MCF-7 | Breast Cancer | 4.8 ± 0.3 | [4] | |
| Vernodalol | JIMT-1 | Breast Cancer | 11.13 ± 1.17 | [4] |
| Parthenolide | C2C12 | Murine Myoblast | 4.7 - 5.6 | [5] |
| H9c2 | Rat Cardiac Myocyte | >10 | [5] | |
| Ivalin | C2C12 | Murine Myoblast | 2.7 - 3.3 | [5] |
| H9c2 | Rat Cardiac Myocyte | 6.8 - 8.2 | [5] |
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxicity of sesquiterpene lactones using the MTT assay, a widely adopted colorimetric technique.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sesquiterpene lactones (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The sesquiterpene lactones are serially diluted in a complete culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and other sesquiterpene lactones exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death). The underlying molecular mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through a multi-faceted mechanism that involves both intrinsic and extrinsic pathways. A key aspect of its action is the inhibition of the NF-κB signaling pathway, a critical regulator of cell survival, and the activation of the p53 tumor suppressor pathway.[3]
Caption: this compound-induced apoptosis pathway.
This diagram illustrates that this compound inhibits the pro-survival NF-κB pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2.[3] Concurrently, this compound upregulates the tumor suppressor p53, which in turn increases the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event triggers the activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[3]
Experimental Workflow for Cytotoxicity Comparison
A typical workflow for comparing the cytotoxicity of different sesquiterpene lactones is outlined below. This process ensures a systematic and reproducible evaluation of the compounds' efficacy.
Caption: Experimental workflow for cytotoxicity comparison.
This systematic approach ensures that all compounds are tested under identical conditions, allowing for a fair and accurate comparison of their cytotoxic potencies. The generation of dose-response curves and the calculation of IC50 values are critical endpoints for this comparative analysis.
References
- 1. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and this compound on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-A, a sesquiterpene lactone from Vernonia cinerea, induces apoptosis in B16F-10 melanoma cells by modulating p53 and caspase-3 gene expressions and regulating NF-κB-mediated bcl-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vernolide and Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Vernolide, a sesquiterpene lactone found in plants of the Vernonia genus, and Paclitaxel, a widely used chemotherapeutic agent, on breast cancer cells. While direct comparative studies are limited, this document synthesizes available experimental data from multiple sources to offer an objective overview of their respective performances.
Executive Summary
Both this compound and Paclitaxel demonstrate significant anti-cancer activity in breast cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Paclitaxel, a microtubule stabilizer, is a well-established drug with extensive clinical data. This compound and its close analogue, Vernodalin, show promise as potent cytotoxic agents, operating through mechanisms that include the intrinsic apoptosis pathway. This guide presents a detailed examination of their effects on cell viability, apoptosis, and cell cycle progression, supported by experimental protocols and pathway diagrams.
Data Presentation: Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (as Vernodalin) and Paclitaxel in common breast cancer cell lines. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions such as incubation time and assay methodology.
Table 1: IC50 Values of Vernodalin in Breast Cancer Cell Lines
| Cell Line | Incubation Time | IC50 (µg/mL) | IC50 (µM)¹ |
| MCF-7 | 24h | 2.5 ± 0.3 | ~7.2 |
| MDA-MB-231 | 24h | 3.4 ± 0.6 | ~9.8 |
¹ Molar concentration calculated based on the molecular weight of Vernodalin (346.37 g/mol ).
Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Incubation Time | IC50 |
| MCF-7 | Not Specified | 3.5 µM |
| MDA-MB-231 | Not Specified | 0.3 µM |
| SKBR3 | Not Specified | 4 µM |
| BT-474 | Not Specified | 19 nM |
| 4T1 | 48h | Not specified in µM |
Note: The IC50 values for Paclitaxel can vary significantly between studies, with some reports indicating values in the nanomolar range for MDA-MB-231 cells[1].
Mechanisms of Action
This compound/Vernodalin
Vernodalin, a compound closely related to this compound, has been shown to inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest.[2][3][4] The primary mechanism of action involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: Leading to cellular stress and damage.
-
Downregulation of Anti-Apoptotic Proteins: Such as Bcl-2 and Bcl-xL.[2][3]
-
Disruption of Mitochondrial Membrane Potential: Triggering the release of cytochrome c.
-
Activation of Caspase Cascade: Specifically, the activation of caspase-9 and the subsequent executioner caspases like caspase-3/7, leading to PARP cleavage and ultimately, cell death.[2][3]
-
Cell Cycle Arrest: Vernodalin has been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle.
Paclitaxel
Paclitaxel is a well-characterized antineoplastic agent that functions as a microtubule-stabilizing agent.[5][6][7] Its mechanism of action in breast cancer cells involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation.[6][7]
-
Mitotic Arrest: The stabilization of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle.[8][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.[8][10] The apoptotic pathway induced by Paclitaxel can involve the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of various signaling pathways.[5][11]
-
Inhibition of Signaling Pathways: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. It can also suppress Aurora kinase activity, which is involved in tumor cell growth and aggressiveness.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound and Paclitaxel on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or Paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound or Paclitaxel.
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in breast cancer cells by treating with this compound or Paclitaxel for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of this compound and Paclitaxel on cell cycle distribution.
Materials:
-
Treated and untreated breast cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat breast cancer cells with this compound or Paclitaxel for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by drop-wise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced apoptosis in breast cancer cells.
Caption: Mechanism of action of Paclitaxel leading to apoptosis in breast cancer cells.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The Anti-Cancer Activities of Vernonia amygdalina Extract in Human Breast Cancer Cell Lines Are Mediated through Caspase-Dependent and p53-Independent Pathways | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. protocols.io [protocols.io]
Validating the Anti-inflammatory Effects of Vernolide in Murine Models: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory effects of Vernolide, a sesquiterpene lactone found in Vernonia amygdalina, with the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The data presented is derived from studies on murine models of acute inflammation, offering researchers, scientists, and drug development professionals a thorough overview of this compound's potential as an anti-inflammatory agent.
Performance Comparison: this compound vs. Ibuprofen
The anti-inflammatory efficacy of a substance can be quantified by its ability to reduce edema in response to an inflammatory stimulus. The following table summarizes the percentage inhibition of paw edema in a carrageenan-induced inflammation model in Swiss albino mice. It is important to note that the data for "this compound" was obtained from studies using a crude extract of Vernonia amygdalina (VAE), and therefore the effects are attributable to the extract as a whole, with this compound being a major bioactive component.
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) |
| Control (Carrageenan only) | - | 0% |
| Vernonia amygdalina Extract (VAE 1.0) | 1000 | 65.58%[1] |
| Ibuprofen | 7.5 | 67.03%[1] |
Data sourced from in vivo studies on Swiss albino mice with carrageenan-induced paw edema.[1]
The results indicate that the Vernonia amygdalina extract, at a dose of 1000 mg/kg, exhibits potent anti-inflammatory activity, with a reduction in paw edema comparable to that of ibuprofen at a much lower dose of 7.5 mg/kg.[1] This suggests that while the extract is effective, a significantly higher concentration is required to achieve a similar level of efficacy as the standard NSAID. Further studies using isolated this compound are necessary to determine its specific potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Mice
This is a widely used and well-established model for evaluating the anti-inflammatory properties of chemical compounds.
Objective: To induce acute inflammation in the paw of a mouse and to quantify the anti-inflammatory effects of a test substance by measuring the reduction in paw volume (edema).
Materials:
-
Swiss albino mice
-
Carrageenan (1% w/v in normal saline)
-
Test compound (e.g., Vernonia amygdalina extract)
-
Reference drug (e.g., Ibuprofen)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Grouping: Divide the animals into different groups (e.g., control, reference drug, and test compound groups).
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer or digital calipers.
-
Drug Administration: Administer the test compound and reference drug to their respective groups, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the induction of inflammation. The control group receives the vehicle (e.g., normal saline).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume of each mouse at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many natural compounds, including those found in Vernonia amygdalina, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.
Caption: this compound's proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Experimental Workflow for Evaluating Anti-inflammatory Agents
The following diagram illustrates the typical workflow for the in vivo validation of a potential anti-inflammatory compound.
Caption: A typical experimental workflow for the in vivo assessment of anti-inflammatory compounds.
References
Vernolide: A Comparative Analysis of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-verification of the antibacterial spectrum of Vernolide, a sesquiterpene lactone with noted biological activity. Its performance is objectively compared against established antibiotics, supported by experimental data to inform research and development in antimicrobial drug discovery.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with broad-spectrum and narrow-spectrum antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this comparison.
Data from a study by Adu et al. (2018) directly compared the MIC of this compound with several standard antibiotics, including Ciprofloxacin and Amoxicillin, against common pathogenic bacteria.[1] this compound demonstrated notable activity, particularly against Gram-positive bacteria. The compound showed activity against Escherichia coli and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.3 mg/ml, and against Enterococcus faecalis with an MIC of 0.4 mg/ml.[1]
The table below summarizes the MIC values for this compound alongside Ampicillin and Ciprofloxacin to provide a clear comparison of their antibacterial potency. It is important to note that while some data is from direct comparative studies, other values are compiled from various sources and may reflect slight variations in experimental conditions.
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 300[1] | 0.6 - 1[2] | 0.25 - 0.5[1] |
| Enterococcus faecalis | Gram-positive | 400[1] | - | - |
| Escherichia coli | Gram-negative | 300[1] | 4[2] | ≤0.06 - 1[3] |
Experimental Protocols
The determination of the antibacterial spectrum of a compound relies on standardized and reproducible experimental protocols. The most common methods employed are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test for assessing susceptibility.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol is typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the compound.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland turbidity standard. This standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum to ensure the bacteria can grow under the test conditions.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-20 hours.
-
Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antibacterial spectrum of a compound using the broth microdilution method.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of Vernolide Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of vernolide analogs, delving into their cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways, this document aims to be an invaluable resource for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
This compound, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has garnered significant interest for its diverse pharmacological activities, particularly its potent anticancer and anti-inflammatory effects. The key to its bioactivity lies in its chemical structure, and subtle modifications to this scaffold can lead to profound changes in its therapeutic potential. This guide will explore the structure-activity relationships (SAR) of this compound and its analogs, providing a comparative analysis of their performance supported by experimental data.
Comparative Cytotoxicity of this compound and Its Analogs
The cytotoxic effects of this compound and its naturally occurring analogs, such as vernodaline and vernolepin, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound and its analogs, highlighting the importance of specific structural features.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| This compound | HepG2 (Liver) | 2.5[1] | α-methylene-γ-lactone |
| S102 (Liver) | 1.8[1] | α-methylene-γ-lactone | |
| HuCCA-1 (Bile duct) | 3.1[1] | α-methylene-γ-lactone | |
| HL-60 (Leukemia) | 0.91[2] | α-methylene-γ-lactone | |
| MOLT-3 (Leukemia) | 1.2[1] | α-methylene-γ-lactone | |
| A549 (Lung) | 4.6[1] | α-methylene-γ-lactone | |
| H69AR (Lung) | 13.84[2] | α-methylene-γ-lactone | |
| MDA-MB-231 (Breast) | 5.2[1] | α-methylene-γ-lactone | |
| T47D (Breast) | 6.8[1] | α-methylene-γ-lactone | |
| HeLa (Cervical) | 3.7[1] | α-methylene-γ-lactone | |
| Vernodaline | HepG2 (Liver) | 3.8[1] | α-methylene-γ-lactone |
| Vernolepin | HepG2 (Liver) | 4.2[1] | α-methylene-γ-lactone |
| 11ß,13-dihydrovernodalol | JIMT-1 (Breast) | 1.6[3] | Saturated lactone ring |
| MCF-7 (Breast) | >10[3] | Saturated lactone ring | |
| MCF-10A (Normal Breast) | 2.2[3] | Saturated lactone ring |
Key Findings from Cytotoxicity Data:
The presence of the α-methylene-γ-lactone moiety is a critical structural feature for the cytotoxic activity of this compound and its analogs.[4][5] This functional group acts as a Michael acceptor, allowing the molecule to react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in cysteine residues of proteins, thereby disrupting their function and leading to cell death.[3] The saturation of the exocyclic double bond in the lactone ring, as seen in 11ß,13-dihydrovernodalol, generally leads to a decrease in cytotoxic potency, although it may offer a better selectivity profile.[3]
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Treated and untreated cells
Procedure:
-
Induce apoptosis in cells by treating them with this compound analogs for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).[2][6][7][8][9]
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
LPS (from E. coli)
-
This compound analogs
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[10][11][12][13][14]
Signaling Pathways Modulated by this compound Analogs
This compound and its analogs exert their biological effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound Analogs.
This compound analogs have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4] This inhibition is thought to occur through the prevention of IκBα degradation and the inhibition of IκB kinase (IKK) activity.[3][15][16][17][18] By blocking the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and pro-survival genes, contributing to their anti-inflammatory and pro-apoptotic effects.
Caption: Modulation of ERK and STAT3 Signaling Pathways.
In addition to the NF-κB pathway, this compound analogs have been reported to modulate other critical signaling cascades. They can interfere with the ERK1/2 pathway, which is involved in cell proliferation and differentiation, although the precise mechanism of this modulation requires further investigation.[4][19][20][21][22][23] Furthermore, these compounds have been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in tumor progression and survival.[4][24][25][26][27][28]
Conclusion and Future Directions
The structure-activity relationship of this compound analogs reveals that the α-methylene-γ-lactone moiety is a key pharmacophore for their cytotoxic and anti-inflammatory activities. Modifications to this and other parts of the molecular scaffold can significantly impact their potency and selectivity. The inhibition of key signaling pathways such as NF-κB, ERK1/2, and STAT3 provides a mechanistic basis for their observed biological effects.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound analogs with systematic structural modifications. This will enable a more detailed mapping of the SAR and the identification of analogs with improved therapeutic indices. Further elucidation of the precise molecular targets within the signaling pathways will also be crucial for the development of these promising natural products into effective and safe therapeutic agents.
References
- 1. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and this compound on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CL [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF‐κB dictates the degradation pathway of IκBα | The EMBO Journal [link.springer.com]
- 17. Nepalolide A inhibits the expression of inducible nitric oxide synthase by modulating the degradation of IκB-α and IκB-β in C6 glioma cells and rat primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 22. Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Comparing the efficacy of different Vernolide extraction methods
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of three primary methods for extracting Vernolide, a sesquiterpenoid lactone with significant therapeutic potential, from its botanical sources, primarily Vernonia amygdalina. The efficacy of Maceration, Soxhlet Extraction, and Microwave-Assisted Extraction (MAE) are evaluated based on available experimental data, focusing on yield and phytochemical content.
Comparison of Extraction Efficacy
The choice of extraction method significantly impacts the yield and composition of the resulting extract. While direct comparative data on the specific yield and purity of this compound is limited, studies on the total crude extract and general phytochemical content from Vernonia amygdalina provide valuable insights into the relative efficiency of each technique.
Data Summary:
| Extraction Method | Solvent | Crude Extract Yield (%) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Maceration | Ethanol (B145695) | 21.16 | 154.7 ± 3.6 | 33.3 ± 1.8 | [1] |
| Maceration | Methanol (B129727) | 15.60 | - | - | |
| Soxhlet | Methanol | 18.55 | - | - | |
| Microwave-Assisted | Methanol | 20.55 | - | - | |
| Maceration | Ethyl Acetate | 12.19 | 93.7 ± 3.9 | 30.7 ± 8.3 | [1] |
Note: The data presented is for crude extracts from Vernonia amygdalina and may not directly correlate with the specific yield of this compound. GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents.
From the available data, Microwave-Assisted Extraction (MAE) with methanol appears to provide the highest crude extract yield, suggesting it may be the most efficient method for general extraction. Maceration with ethanol also demonstrates a high yield. The choice of solvent also plays a crucial role, with ethanol and methanol generally yielding better results than less polar solvents like ethyl acetate[1].
Experimental Protocols
Detailed methodologies are essential for replicating and comparing extraction techniques. Below are the protocols for the three discussed methods as applied to the extraction of compounds from Vernonia amygdalina.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent over a period to soften and dissolve the soluble compounds.
Materials:
-
Dried and powdered Vernonia amygdalina leaves
-
Ethanol (or other suitable solvent)
-
Orbital shaker
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Mix 50 g of powdered Vernonia amygdalina leaves with 250 mL of ethanol in a sealed flask[1].
-
Place the flask on an orbital shaker and agitate for 3 days at room temperature[1].
-
After 3 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue[1].
-
Concentrate the filtrate using a rotary evaporator at 80°C to remove the solvent and obtain the crude extract[1].
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent, which can lead to a more exhaustive extraction.
Materials:
-
Dried and powdered Vernonia amygdalina leaves
-
Methanol (or other suitable solvent)
-
Soxhlet apparatus (including thimble, distillation flask, and condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place a known quantity of powdered Vernonia amygdalina leaves into a cellulose (B213188) thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the extraction solvent (e.g., methanol).
-
Heat the flask. The solvent will evaporate, move up to the condenser, and drip into the chamber containing the thimble.
-
Once the solvent reaches the overflow level, it will be siphoned back into the distillation flask, carrying the extracted compounds with it.
-
This cycle is repeated multiple times over several hours.
-
After extraction, the solvent is removed from the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.
Materials:
-
Dried and powdered Vernonia amygdalina leaves
-
Methanol (or other suitable solvent)
-
Microwave extractor
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix 20 g of powdered Vernonia amygdalina leaves with a suitable volume of methanol in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters (e.g., power, temperature, and time). A typical setting could be 500W for 10 minutes.
-
After the extraction is complete, allow the mixture to cool.
-
Filter the extract to remove the plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizing the Processes
To better understand the workflow and the biological activity of this compound, the following diagrams have been generated.
References
The Synergistic Potential of Vernolide-Containing Vernonia amygdalina Extracts in Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds with conventional chemotherapy drugs. Vernolide, a sesquiterpene lactone found in the plant Vernonia amygdalina (VA), has demonstrated notable anticancer properties. While research on the direct synergistic effects of isolated this compound is still emerging, studies on VA extracts have revealed promising synergies with cornerstone chemotherapy agents like doxorubicin (B1662922) and cisplatin (B142131). This guide provides a comparative overview of the existing preclinical data, detailing the experimental findings and the molecular pathways underpinning these synergistic interactions.
Synergistic Effects with Doxorubicin in Breast Cancer
Extracts of Vernonia amygdalina have been shown to work in synergy with doxorubicin, a widely used anthracycline antibiotic for cancer treatment. This combination has demonstrated enhanced cytotoxicity in human breast cancer cell lines.
A key study investigated the combined effect of a VA extract and doxorubicin on MCF-7 and MDA-MB-231 breast cancer cells. The combination of 30 µg/ml of VA extract with varying concentrations of doxorubicin resulted in a significant increase in growth inhibition compared to doxorubicin alone. The synergistic effect was quantified using the Coefficient of Drug Interaction (CDI), where a CDI value of less than 1 indicates synergy.
| Cell Line | Treatment | Incubation Time | Growth Inhibition Rate (%) | Coefficient of Drug Interaction (CDI) |
| MCF-7 | Doxorubicin (0.1 µg/ml) alone | 24h | 9.7 | - |
| Doxorubicin (0.1 µg/ml) + VA (30 µg/ml) | 24h | 29.2 | < 1 (Synergistic) | |
| Doxorubicin (100 µg/ml) alone | 24h | 68.1 | - | |
| Doxorubicin (100 µg/ml) + VA (30 µg/ml) | 24h | 82.9 | < 1 (Synergistic) | |
| MDA-MB-231 | Doxorubicin (0.1 µg/ml) alone | 24h | 10.7 | - |
| Doxorubicin (0.1 µg/ml) + VA (30 µg/ml) | 24h | 24.8 | < 1 (Synergistic) | |
| Doxorubicin (100 µg/ml) alone | 24h | 66.3 | - | |
| Doxorubicin (100 µg/ml) + VA (30 µg/ml) | 24h | 80.4 | < 1 (Synergistic) |
Experimental Protocol: Synergism with Doxorubicin
-
Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231.
-
Treatment: Cells were treated with doxorubicin (0.1–100 µg/ml) alone or in combination with a fixed concentration of Vernonia amygdalina extract (30 µg/ml).
-
Assay: Cell viability and growth inhibition were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 24, 48, and 72 hours of incubation.
-
Synergy Analysis: The coefficient of drug interaction (CDI) was calculated to evaluate the nature of the interaction between the VA extract and doxorubicin. A CDI less than 1 indicates a synergistic effect.
The mechanism behind this synergy involves the induction of apoptosis through both extrinsic and intrinsic pathways. Notably, this process is caspase-dependent but independent of the tumor suppressor protein p53.[1][2][3] Furthermore, VA extracts have been shown to inhibit the expression of the estrogen receptor-α (ER-α) and the downstream signaling molecule Akt, which is of significant clinical relevance as approximately 70% of breast cancers express ER-α.[1][2][3]
Synergistic Effects with Cisplatin in Pancreatic Cancer
The combination of an ethyl acetate (B1210297) extract of Vernonia amygdalina with cisplatin, a platinum-based chemotherapy drug, has demonstrated synergistic anticancer activity in pancreatic cancer cells.
A study utilizing the PANC-1 human pancreatic cancer cell line reported the following IC50 values for the individual agents:
| Agent | IC50 Value (µg/mL) |
| Vernonia amygdalina Ethyl Acetate Extract | 21.83 ± 0.46 |
| Cisplatin | 3.02 ± 0.44 |
The combination of the VA extract and cisplatin resulted in a synergistic effect, as indicated by a Combination Index (CI) value of less than 1.[4][5] This synergistic interaction was found to induce both early and late-stage apoptosis and cause cell cycle arrest at the G1 phase.
Experimental Protocol: Synergism with Cisplatin
-
Cell Line: Human pancreatic cancer cell line PANC-1.
-
Treatment: Cells were treated with various concentrations of an ethyl acetate extract of Vernonia amygdalina and cisplatin, both individually and in combination.
-
Assay: Cytotoxic activity was determined using the MTT assay. Apoptosis and cell cycle analysis were performed using flow cytometry.
-
Synergy Analysis: The Combination Index (CI) was calculated to determine the nature of the drug interaction, with CI < 1 indicating synergy.
The molecular mechanism underlying this synergy involves the inhibition of the PI3K/mTOR signaling pathway, a critical pathway for cell growth and survival.[4][5] The combination treatment also led to the inhibition of Bcl-2 and cyclin D1 expression, while inducing the expression of the tumor suppressor p53.[4]
Caption: A generalized workflow for assessing the synergistic effects of Vernonia amygdalina extracts with chemotherapy drugs.
Overcoming Paclitaxel Resistance in Breast Cancer
In addition to synergistic effects, extracts from Vernonia amygdalina have shown potential in overcoming drug resistance. A study on paclitaxel-resistant MCF-7 breast cancer cells (MCF-7 RAg) demonstrated that treatment with a VA extract could inhibit the growth of these resistant cells. This suggests that components of the VA extract, such as this compound, may act as chemosensitizers, potentially reversing the multi-drug resistance phenotype in cancer cells.
Signaling Pathways Targeted by this compound
This compound, as a key bioactive compound in Vernonia amygdalina, is known to modulate several signaling pathways involved in cancer cell proliferation, survival, and metastasis. Understanding these pathways provides insight into the molecular basis for its synergistic potential with chemotherapy drugs.
This compound has been shown to exert its anticancer effects by:
-
Inducing Apoptosis: By enhancing the activity of caspases 3 and 9 and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the release of cytochrome c.
-
Inhibiting Proliferation and Metastasis: By targeting key signaling molecules such as ERK1/2, NF-κB, and STAT3.
Caption: Key signaling pathways targeted by this compound leading to decreased proliferation and increased apoptosis.
Conclusion
The preclinical evidence strongly suggests that Vernonia amygdalina extracts, containing the active compound this compound, can act synergistically with conventional chemotherapy drugs like doxorubicin and cisplatin. These combinations lead to enhanced anticancer effects at potentially lower drug concentrations, which could translate to reduced side effects in clinical settings. The ability of VA extracts to overcome drug resistance further highlights their therapeutic potential.
Future research should focus on isolating this compound and other active compounds from Vernonia amygdalina and evaluating their synergistic effects in combination with a broader range of chemotherapy drugs and across various cancer types. Elucidating the precise molecular mechanisms of these synergistic interactions will be crucial for the rational design of novel combination therapies for cancer treatment.
References
IC50 value comparison of Vernolide across different cancer cell lines
A comprehensive analysis of the cytotoxic effects of Vernolide, a sesquiterpene lactone, reveals its potent anti-cancer activity across a diverse range of human cancer cell lines. This guide summarizes the available experimental data on its half-maximal inhibitory concentration (IC50), providing a valuable resource for researchers and drug development professionals in the field of oncology.
This compound has demonstrated significant growth-inhibitory effects against various cancer types, with IC50 values extending into the nanomolar and low micromolar range. This indicates its potential as a promising candidate for further preclinical and clinical investigation.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against numerous cancer cell lines, with the IC50 values presented below. These values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cells, are summarized for easy comparison.
| Cancer Type | Cell Line | IC50 Value (µM) |
| Liver Cancer | HepG2 | 0.91 - 13.84[1] |
| S102 | 0.91 - 13.84[1] | |
| Bile Duct Cancer | HuCCA-1 | 0.91 - 13.84[1] |
| Leukemia | HL-60 | 0.91 - 13.84[1] |
| MOLT-3 | 0.91 - 13.84[1] | |
| Lung Cancer | A549 | 0.91 - 13.84[1] |
| H69AR | 0.91 - 13.84[1] | |
| NCI-H661 | 1.46 | |
| Breast Cancer | MDA-MB-231 | 0.91 - 13.84[1] |
| T47D | 0.91 - 13.84[1] | |
| Cervical Cancer | HeLa | 0.11[1] |
| Epidermoid Carcinoma | KB | 0.055 |
| Colorectal Adenocarcinoma | DLD-1 | 0.14 |
Note: The IC50 values for HepG2, S102, HuCCA-1, HL-60, MOLT-3, A549, H69AR, MDA-MB-231, and T47D are reported as a range from a broad-spectrum study.[1] The specific value for each of these cell lines within this range was not individually detailed in the available literature. The IC50 values for NCI-H661, KB, and DLD-1 were converted from µg/ml to µM based on the molecular weight of this compound (362.38 g/mol ).
Experimental Protocols
The determination of the IC50 values of this compound is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol for IC50 Determination of this compound:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of this compound. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow this compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan (B1609692) crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals, producing a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each this compound concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Signaling pathways modulated by this compound in cancer cells.
The general workflow for determining the IC50 value of this compound is a systematic process involving cell culture, compound treatment, viability assessment, and data analysis.
Caption: Experimental workflow for IC50 determination of this compound.
References
A Comparative Guide to the Antiplasmodial Potency of Vernolide and Vernodalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplasmodial activities of two sesquiterpene lactones, vernolide and vernodalol (B1199425), isolated from Vernonia amygdalina. The information presented herein is intended to assist researchers in evaluating the potential of these compounds as antimalarial drug candidates.
Relative Potency in Antiplasmodial Assays
This compound and vernodalol have demonstrated notable activity against Plasmodium parasites. The following tables summarize the available quantitative data on their half-maximal inhibitory concentrations (IC50) from in vitro antiplasmodial assays and their cytotoxicity against mammalian cell lines, which is crucial for determining their therapeutic window.
A study by Habtamu et al. (2022) reported IC50 values for both compounds against the chloroquine-sensitive NF-54 strain of P. falciparum. Another source, citing two different studies, presents slightly different IC50 values for these compounds against P. falciparum.[1] This highlights the need for standardized testing protocols to ensure data comparability across different studies.
Table 1: In Vitro Antiplasmodial Activity of this compound and Vernodalol against P. falciparum
| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| This compound | NF-54 | 8.4 | 21.4 | [1] |
| This compound | Not Specified | 1.87 | 4.76 | [1] |
| Vernodalol | NF-54 | 4.2 | 10.7 | [1] |
¹ Molar concentrations were calculated based on the following molecular weights: this compound (C21H24O8) - 404.41 g/mol ; Vernodalol (C21H26O8) - 406.43 g/mol .
Table 2: Cytotoxicity of this compound and Vernodalol against Mammalian Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Multiple (10 lines) | Various Human Cancer Cell Lines | 0.91 - 13.84 | [2] |
| Vernodalol | HT-29 | Human Colon Adenocarcinoma | 5.7 | [3] |
| Vernodalol | JIMT-1 | Human Breast Cancer | 11.13 ± 1.17 | [4] |
| Vernodalol | MCF-10A | Non-tumorigenic Human Breast Epithelial | 12.12 ± 1.52 | [4] |
Table 3: Selectivity Index of this compound and Vernodalol
| Compound | P. falciparum IC50 (µM) | Mammalian Cell IC50 (µM) | Selectivity Index (SI)² |
| This compound | 4.76 - 21.4 | 0.91 - 13.84 | Varies |
| Vernodalol | 10.7 | 5.7 - 12.12 | 0.53 - 1.13 |
² Selectivity Index (SI) = IC50 (Mammalian Cells) / IC50 (P. falciparum). A higher SI value indicates greater selectivity for the parasite over host cells. The SI for this compound varies significantly due to the range of reported IC50 values.
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence)
This protocol is adapted from standard methodologies for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.
1. Materials and Reagents:
-
P. falciparum culture (e.g., NF-54, K1, W2 strains)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II or human serum)
-
This compound and Vernodalol stock solutions (in DMSO)
-
Chloroquine or Artemisinin (as positive controls)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
96-well black microtiter plates
2. Assay Procedure:
-
Prepare serial dilutions of this compound, vernodalol, and control drugs in complete parasite medium in the 96-well plates.
-
Add parasite culture suspension (synchronized to the ring stage) to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Include parasite-free red blood cells as a negative control and drug-free parasite culture as a growth control.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound and vernodalol on a mammalian cell line (e.g., Vero, HEK293, or a cancer cell line).
1. Materials and Reagents:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum and antibiotics)
-
This compound and Vernodalol stock solutions (in DMSO)
-
Doxorubicin or another known cytotoxic agent (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well clear microtiter plates
2. Assay Procedure:
-
Seed the mammalian cells into the 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and controls in the complete cell culture medium and add them to the respective wells.
-
Include a vehicle control (DMSO at the highest concentration used for the compounds).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.
Mandatory Visualizations
The biological activity of many sesquiterpene lactones, including this compound and vernodalol, is attributed to the presence of an α-methylene-γ-lactone moiety. This functional group can react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins, via a Michael-type addition. This covalent modification can alter the protein's structure and function, leading to downstream cellular effects.
Caption: Proposed mechanism of action for this compound and vernodalol.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Plasmodium transmission blocking activities of Vernonia amygdalina extracts and isolated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Vernolide: A Procedural Guide for Laboratory Professionals
The proper disposal of Vernolide, a sesquiterpene lactone with potential cytotoxic properties, is a critical aspect of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to recognize its potential hazards. As a sesquiterpene lactone, it should be handled as a cytotoxic and potentially sensitizing compound.
Required PPE:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A fully buttoned lab coat is required to protect from contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
II. Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be managed as hazardous cytotoxic waste. High-temperature incineration is the recommended disposal method for cytotoxic waste to ensure complete destruction.[1][2][3]
Step 1: Waste Segregation Immediately segregate all this compound waste from non-hazardous laboratory trash. This includes:
-
Unused or expired this compound powder.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and weighing papers).
-
Contaminated PPE (e.g., gloves and disposable lab coats).
-
Solutions containing this compound.
-
Materials used for spill cleanup.
Step 2: Waste Containment
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and puncture-resistant hazardous waste container.[4] The container should be clearly labeled for cytotoxic waste, often distinguished by a specific color such as purple or yellow with a purple lid.[1][3][5]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless approved by your institution's EHS department. The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and list "this compound" as a component.
-
Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[3][4]
Step 3: Labeling and Storage All waste containers must be clearly and securely labeled with "Cytotoxic Waste" and the full chemical name "this compound." Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.[3][5]
Step 4: Disposal Arrangement Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
III. Spill Management
In the event of a this compound spill, the following procedures should be enacted immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.
-
Contain the Spill:
-
Solid Spills: Carefully cover the spill with absorbent pads to avoid raising dust. Gently sweep or scoop the material into a hazardous waste container.
-
Liquid Spills: Use absorbent materials to contain and collect the liquid.
-
-
Decontaminate the Area: Clean the spill area with an appropriate decontamination solution (e.g., soap and water, followed by a suitable disinfectant), as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[4]
IV. Data Presentation
| Parameter | Information | Source |
| Chemical Class | Sesquiterpene Lactone | General Knowledge |
| Primary Hazard | Cytotoxic, Potential Sensitizer | [4] |
| PPE Requirements | Gloves, Eye Protection, Lab Coat, Respirator (if needed) | [1][5] |
| Waste Classification | Hazardous Cytotoxic Waste | [1][2] |
| Recommended Disposal | High-Temperature Incineration | [1][2][3] |
| Waste Containers | Labeled, Leak-Proof, Puncture-Resistant (for sharps) | [3][4] |
V. Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined are based on established guidelines for handling and disposing of cytotoxic and hazardous chemical waste in a laboratory setting.
VI. Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. danielshealth.com [danielshealth.com]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Essential Safety and Logistical Information for Handling Vernolide
Disclaimer: No specific Safety Data Sheet (SDS) for Vernolide is publicly available. The following guidance is based on the known cytotoxic properties of sesquiterpene lactones and general best practices for handling potent, biologically active compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
This compound is a sesquiterpene lactone with demonstrated cytotoxic and pro-apoptotic activities, making it a compound of interest in drug development.[1][2] Due to its potential hazards, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown with knitted cuffs. | Prevents contamination of personal clothing and skin. Over-sleeves can provide additional protection.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound outside of a containment device. | Minimizes the risk of inhaling aerosolized particles. |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound is crucial for maintaining safety and integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage in a designated containment area.
-
This compound should be stored in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
2. Preparation and Handling:
-
All manipulations of this compound, especially of the powdered form, should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation and environmental exposure.
-
Work surfaces should be covered with disposable, absorbent, plastic-backed pads to contain any spills.
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.
-
After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with water).[3]
3. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear the appropriate PPE, including respiratory protection, before cleaning the spill.
-
For small spills (<5 mg), gently cover the spill with absorbent material and then decontaminate the area.
-
For larger spills, follow established institutional procedures for hazardous chemical spills.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of accordingly.
-
Segregation: All this compound-contaminated materials (e.g., gloves, gowns, pipette tips, absorbent pads) must be segregated from other laboratory waste.
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.[4][5][6][7] Sharps should be disposed of in a designated sharps container with a purple lid.[5]
-
Disposal Route: Cytotoxic waste must be collected by a licensed hazardous waste carrier and disposed of via high-temperature incineration.[4][6] This is the only legally and environmentally responsible method for destroying cytotoxic substances.[4]
Experimental Protocols
While specific experimental protocols for this compound are varied, a general methodology for assessing its cytotoxic and apoptotic effects can be outlined.
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., B16F-10 melanoma cells) in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with this compound as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway of this compound
This compound induces apoptosis in cancer cells through the modulation of key signaling pathways, primarily by activating the p53-mediated pro-apoptotic pathway and suppressing the NF-κB-mediated survival pathway.[1]
Caption: this compound's dual mechanism of inducing apoptosis in cancer cells.
References
- 1. This compound-A, a sesquiterpene lactone from Vernonia cinerea, induces apoptosis in B16F-10 melanoma cells by modulating p53 and caspase-3 gene expressions and regulating NF-κB-mediated bcl-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wastedirect.co.uk [wastedirect.co.uk]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
